Tri-O-acetyl-D-glucal
Description
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Properties
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | Tri-O-acetyl-D-glucal | |
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CAS No. |
3685-88-9, 2873-29-2 | |
| Record name | 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tri-O-acetyl-D-glucal | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,4,6-Tri-O-acetyl-D-glucal
Introduction
3,4,6-Tri-O-acetyl-D-glucal, also known as triacetylglucal, is a fully protected derivative of D-glucal, an unsaturated cyclic enol ether of glucose. With the chemical formula C₁₂H₁₆O₇, this white crystalline solid serves as a pivotal building block in modern carbohydrate chemistry and drug development.[1][2] Its utility stems from the presence of a reactive double bond between the C-1 and C-2 positions of the dihydropyran ring, which allows for a variety of stereoselective transformations.[1] It is widely employed as a glycosyl donor in the synthesis of oligosaccharides, glycoconjugates, and various natural products. A key reaction involving this compound is the Ferrier rearrangement, which enables the formation of 2,3-unsaturated glycosides, versatile intermediates for further chemical manipulation.[1]
Chemical Structure and Properties
The structure of 3,4,6-Tri-O-acetyl-D-glucal features a dihydropyran core with acetyl protecting groups at positions C-3, C-4, and C-6. This configuration renders the molecule stable for storage and suitable for a range of chemical reactions. It is soluble in various organic solvents such as dichloromethane (B109758), dimethylformamide (DMF), and ethanol, but insoluble in water.[2]
Table 1: Quantitative Data for 3,4,6-Tri-O-acetyl-D-glucal
| Property | Value | Reference |
| Systematic Name | [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | [2] |
| CAS Number | 2873-29-2 | [2] |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Appearance | White Crystalline Solid | [2] |
| Melting Point | 51-52 °C | [2] |
| Optical Activity | [α]²⁵/D −12°, c = 2 in ethanol | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.48, 5.35, 5.23, 4.86, 4.41, 4.26, 4.21, 2.10, 2.08, 2.05 | [2] |
| ¹³C NMR | δ (ppm): 170.6, 170.2, 169.8, 145.5, 99.2, 74.3, 67.8, 66.0, 61.9, 21.0, 20.9, 20.8 | [3] |
Experimental Protocols
Synthesis of 3,4,6-Tri-O-acetyl-D-glucal from D-Glucose
This protocol describes a multi-step synthesis starting from D-glucose, adapted from established patent literature.[4] The process involves the formation of pentaacetylglucose, followed by bromination and subsequent reduction to yield the target glucal.
Step 1: Synthesis of Pentaacetylglucose
-
In a suitable reaction vessel, combine D-glucose and acetic anhydride.
-
Add a catalytic amount of iodine (e.g., 1-5 mol% relative to glucose).
-
Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the crude pentaacetylglucose.
Step 2: Synthesis of Tetraacetylglucose Bromide
-
Dissolve the pentaacetylglucose from Step 1 in a suitable solvent such as dichloromethane.
-
At room temperature, introduce hydrogen bromide gas into the solution.
-
Continue stirring until the starting material is fully consumed as indicated by TLC.
-
Pour the reaction mixture into ice water and separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. The resulting organic solution containing tetraacetylglucose bromide is used directly in the next step.[4]
Step 3: Reductive Elimination to form 3,4,6-Tri-O-acetyl-D-glucal
-
Prepare a suspension of activated zinc powder in a solvent mixture (e.g., methanol (B129727) and dichloromethane). Copper salts may be used to activate the zinc.
-
To this suspension, add the dichloromethane solution of tetraacetylglucose bromide from Step 2.
-
Add acetic acid to the reaction mixture and maintain the temperature until the reaction is complete.[4]
-
Filter the reaction mixture to remove zinc powder.
-
Adjust the filtrate to a pH of 2-3 with hydrochloric acid and perform a liquid-liquid extraction with water.[4]
-
Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate, and dry it over anhydrous magnesium sulfate.[4]
-
Concentrate the solution under reduced pressure.
Step 4: Purification
-
Recrystallize the crude product obtained in Step 3 from a suitable solvent, such as absolute ethanol, to yield purified 3,4,6-Tri-O-acetyl-D-glucal.[4]
-
Dry the resulting crystals to obtain the final product.
Visualization of a Key Reaction Pathway
As a versatile glycosyl donor, 3,4,6-Tri-O-acetyl-D-glucal is frequently used in the Ferrier rearrangement to synthesize 2,3-unsaturated glycosides. This reaction is a cornerstone of modern carbohydrate synthesis.
References
A Technical Guide to Tri-O-acetyl-D-glucal: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Tri-O-acetyl-D-glucal is a versatile and pivotal intermediate in carbohydrate chemistry, serving as a cornerstone for the synthesis of a wide array of complex glycoconjugates, modified saccharides, and pharmacologically active molecules.[1][2][3] Its unique structural features, particularly the endocyclic double bond, offer a gateway to diverse chemical transformations, making it an invaluable tool for chemists in academic and industrial research. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of its synthetic pathways.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid, characterized by its solubility in various organic solvents and insolubility in water.[1][4] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₇ | [1][5] |
| Molecular Weight | 272.25 g/mol | [1][5] |
| Melting Point | 51-55 °C | [1] |
| Boiling Point | 343.104 °C at 760 mmHg | [4] |
| Density | 1.241 g/cm³ | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in chloroform, ethanol (B145695), DMSO. Insoluble in water. | [4][6] |
| Optical Activity | [α]²⁵/D -12°, c = 2 in ethanol | |
| Flash Point | 149.243 °C | [4] |
| CAS Number | 2873-29-2 | [1][5] |
Spectroscopic Data
The structural elucidation of this compound is well-supported by various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the acetyl protons, the protons on the dihydropyran ring, and the exocyclic methylene (B1212753) protons can be observed. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl groups, the carbons of the dihydropyran ring including the olefinic carbons, and the exocyclic methylene carbon are present. |
| IR (KBr) | Characteristic absorption bands for C=O stretching of the ester groups and C=C stretching of the enol ether are prominent. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of acetyl groups can be identified. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and some of its key synthetic transformations.
Synthesis of this compound from D-Glucose
This two-step procedure involves the initial conversion of D-glucose to tetra-O-acetyl-α-D-glucopyranosyl bromide, followed by a reductive elimination to yield this compound.
Step 1: Synthesis of Tetra-O-acetyl-α-D-glucopyranosyl Bromide
-
Reaction Setup: To a solution of glacial acetic acid, add a catalytic amount of a strong acid (e.g., perchloric acid).
-
Addition of D-Glucose: Gradually add D-glucose to the stirred solution while maintaining the temperature between 25-35°C.
-
Reaction: Allow the reaction to proceed for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to obtain an oily residue. Dissolve the residue in dichloromethane (B109758) and wash sequentially with water, 10% sodium carbonate solution, water, and saturated brine. Dry the organic phase over anhydrous sodium sulfate.
-
Bromination: To the dried solution, add a 33% solution of hydrogen bromide in acetic acid under a nitrogen atmosphere. Maintain the reaction temperature between 20-30°C for 4 hours.
-
Isolation: Cool the reaction mixture to 0-10°C and add water. Separate the organic layer and neutralize it with 10% sodium carbonate solution, followed by washing with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate.
-
Crystallization: Evaporate the solvent and dissolve the residue in methyl tert-butyl ether. Add petroleum ether to induce crystallization. Filter the solid and dry under vacuum below 40°C to yield tetra-O-acetyl-α-D-glucopyranosyl bromide.[1]
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the tetra-O-acetyl-α-D-glucopyranosyl bromide from Step 1 in dichloromethane.
-
Reduction: Add a saturated aqueous solution of ammonium (B1175870) chloride followed by zinc powder.
-
Reaction: Reflux the mixture with stirring for 15 hours.
-
Work-up: Cool the reaction and filter to remove the zinc powder. Separate the layers of the filtrate and wash the organic phase with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution to dryness. Recrystallize the residue from ethanol to obtain pure this compound.[1]
Key Reactions of this compound
1. Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides, which are valuable synthetic intermediates.[7][8][9]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the desired alcohol or thiol nucleophile (1.1 equivalents) in dry dichloromethane.
-
Catalyst Addition: Add a catalytic amount (10 mol%) of a Lewis acid, such as bromodimethylsulfonium bromide (BDMS), to the solution at room temperature.[10]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica (B1680970) gel column chromatography to afford the desired 2,3-unsaturated O-glycoside.[10]
2. Synthesis of 2-Iodo-3,4,6-tri-O-acetyl-D-glucal
This reaction provides a key intermediate for further functionalization at the C2 position.
-
Reaction Setup: A detailed procedure for the synthesis of 2-iodo-3,4,6-tri-O-acetyl-D-glucal from 3,4,6-tri-O-acetyl-D-glucal has been reported.[11][12] While the specific reagents were not detailed in the abstract, it is a known transformation in carbohydrate chemistry.
Synthetic and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic and reaction pathways involving this compound.
Caption: Synthesis of this compound from D-Glucose.
Caption: Key Reactions of this compound.
Applications in Drug Development and Research
This compound is not merely a laboratory curiosity; it is a critical building block in the synthesis of numerous biologically active compounds.[1][3] Its derivatives have been utilized in the synthesis of compounds with potential antiviral, anticancer, and antibiotic properties.[3] For instance, it has been employed as a precursor in the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives, which are known for their spliceosome inhibitory activity.[6] The ability to readily functionalize the glucal scaffold allows for the generation of diverse libraries of carbohydrate-based molecules for high-throughput screening in drug discovery programs.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. teses.usp.br [teses.usp.br]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-O-acetyl-D-glucal, a cornerstone of modern carbohydrate chemistry, is a versatile synthetic intermediate with a rich history. First synthesized in 1913 by the pioneering chemist Emil Fischer and his colleague Karl Zach, this acetylated glycal has become an indispensable tool for the synthesis of a wide array of complex carbohydrates, including oligosaccharides, glycosides, and various natural products. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods of this compound. It includes a detailed comparison of synthetic yields, step-by-step experimental protocols for both historical and contemporary syntheses, and a summary of its key physicochemical properties.
Introduction
Glycals are cyclic enol ether derivatives of sugars characterized by a double bond between the C-1 and C-2 positions of the carbohydrate ring.[1] Their unique electronic and stereochemical properties make them highly valuable synthons in organic chemistry. Among the various glycals, 3,4,6-Tri-O-acetyl-D-glucal stands out as one of the most widely utilized due to its stability and versatile reactivity. Its discovery over a century ago marked a significant milestone in carbohydrate chemistry, paving the way for the development of numerous synthetic methodologies and the synthesis of biologically important molecules. This guide delves into the historical context of its discovery and traces the evolution of its synthesis to the present day.
Discovery and Historical Context
The first synthesis of a glycal, specifically D-glucal, was reported in 1913 by the Nobel laureate Hermann Emil Fischer and his collaborator Karl Zach.[1] Their groundbreaking work was published in the "Berichte der deutschen chemischen Gesellschaft". Initially, Fischer and Zach were attempting to synthesize 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-glucitol through the reduction of acetobromoglucose with zinc in acetic acid. However, the reaction yielded an unexpected unsaturated compound, which they named D-glucal. The triacetylated derivative, 3,4,6-Tri-O-acetyl-D-glucal, was isolated with a remarkable yield of 83%. At the time, Fischer proposed a structural formula for the compound that was later proven to be incorrect. This discovery, however, opened up a new class of carbohydrate derivatives and laid the foundation for the extensive field of glycal chemistry.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its physical and chemical properties have been extensively characterized and are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₇ | --INVALID-LINK-- |
| Molecular Weight | 272.25 g/mol | --INVALID-LINK-- |
| Melting Point | 53-55 °C | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in chloroform, ethanol, DCM, DMF, DMSO, EtOAc, MeOH, THF. Insoluble in water. | --INVALID-LINK--, --INVALID-LINK-- |
| Optical Rotation | [α]D²⁵ -12° (c=2 in ethanol) | --INVALID-LINK-- |
| Boiling Point | 343.1 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound has evolved significantly since its initial discovery. The classical Fischer-Zach method, involving a reductive elimination, remains a fundamental approach, while modern variations offer improved yields and milder reaction conditions.
Historical Synthesis: The Fischer-Zach Method (1913)
The original synthesis of this compound by Fischer and Zach involved the reductive elimination of acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) using zinc dust in a solution of 50% aqueous acetic acid.
-
Materials:
-
Acetobromoglucose
-
Zinc dust
-
50% Aqueous Acetic Acid
-
Ether
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Acetobromoglucose is dissolved in a 50% aqueous acetic acid solution.
-
Zinc dust is added portion-wise to the stirred solution, maintaining the temperature below 30 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction mixture is then filtered to remove excess zinc and other solids.
-
The filtrate is extracted with ether.
-
The ethereal extract is washed carefully with water and then with a saturated sodium bicarbonate solution until the effervescence ceases, to neutralize the acetic acid.
-
The organic layer is then washed with water again and dried over anhydrous sodium sulfate.
-
The ether is removed under reduced pressure to yield a crystalline residue.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol-water) to afford pure 3,4,6-Tri-O-acetyl-D-glucal.
-
-
Reported Yield: 83%
Modern Synthesis Methods
Modern approaches to the synthesis of this compound still largely rely on the reductive elimination of an acetylated glycosyl halide. However, modifications in the reducing agent, solvent, and reaction conditions have been introduced to enhance efficiency and simplify the work-up procedure.
A common modern adaptation of the Fischer-Zach synthesis utilizes a zinc-copper couple as the reducing agent in acetic acid.
-
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Zinc dust
-
Copper(II) acetate (B1210297) monohydrate
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A suspension of zinc dust and copper(II) acetate monohydrate in glacial acetic acid is stirred vigorously for 30 minutes.
-
A solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in a mixture of toluene and glacial acetic acid is added dropwise to the activated zinc suspension at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is diluted with toluene.
-
The organic phase is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica (B1680970) gel column chromatography to give pure 3,4,6-Tri-O-acetyl-D-glucal.
-
Recent advancements have explored the use of zinc nanoparticles, which offer a larger surface area and potentially higher reactivity, allowing for milder reaction conditions.
-
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Zinc nanoparticles
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in THF, acetic acid and zinc nanoparticles are added.
-
The mixture is stirred at room temperature until the reaction is complete as monitored by TLC.
-
The reaction mixture is then extracted with ethyl acetate.
-
The organic phase is washed with saturated sodium bicarbonate solution, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the product.
-
Comparison of Synthetic Yields
| Method | Reducing Agent | Solvent | Typical Yield (%) |
| Fischer-Zach (1913) | Zinc dust | 50% Acetic Acid | 83 |
| Modern (Zn-Cu couple) | Zinc-Copper couple | Acetic Acid/Toluene | 85-95 |
| Modern (Zn Nanoparticles) | Zinc Nanoparticles | THF/Acetic Acid | ~90 |
Experimental Workflows (DOT Language)
The following diagrams illustrate the general workflows for the historical and a modern synthesis of this compound.
Caption: Workflow for the historical Fischer-Zach synthesis of this compound.
Caption: Workflow for a modern synthesis of this compound.
Conclusion
Since its discovery by Fischer and Zach in 1913, this compound has remained a pivotal molecule in carbohydrate chemistry. The evolution of its synthesis from the original reductive elimination to more refined modern methods highlights the continuous quest for efficiency and practicality in organic synthesis. This guide has provided a detailed historical perspective, comprehensive physicochemical data, and replicable experimental protocols, which will be of significant value to researchers and professionals in the fields of chemistry and drug development. The enduring utility of this compound is a testament to the foundational importance of fundamental discoveries in shaping the landscape of modern science.
References
An In-depth Technical Guide to Tri-O-acetyl-D-glucal (CAS 2873-29-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tri-O-acetyl-D-glucal, a pivotal intermediate in carbohydrate chemistry and drug discovery. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications in the development of therapeutic agents.
Core Chemical and Physical Properties
This compound, a derivative of D-glucose, is a white to off-white crystalline solid.[1][2][3] Its solubility in various organic solvents makes it a versatile reagent in organic synthesis.[3][4] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2873-29-2 | [1][2][3][5][6][7] |
| Molecular Formula | C₁₂H₁₆O₇ | [3][5][6][7] |
| Molecular Weight | 272.25 g/mol | [3][5][7] |
| Melting Point | 51-55 °C | [8] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Solubility | Soluble in chloroform, ethanol (B145695), DCM, DMF, DMSO, EtOAc, MeOH, THF. Insoluble in water. | [3][4] |
| Optical Activity | [α]25/D −12°, c = 2 in ethanol | |
| IUPAC Name | [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | [3][5][7] |
Synthesis and Experimental Protocols
This compound is commonly synthesized from D-glucose through a multi-step process involving acetylation, bromination, and reduction.
Synthesis of this compound from D-glucose
This synthesis pathway involves three main stages: the preparation of penta-O-acetyl-β-D-glucose, its conversion to tetra-O-acetyl-α-D-glucopyranosyl bromide, and the final reduction to this compound.
Caption: Synthetic pathway of this compound from D-glucose.
Experimental Protocol:
Step 1: Synthesis of Penta-O-acetyl-β-D-glucose [9]
-
To glacial acetic acid, add a catalytic amount of a strong acid.
-
Slowly add D-glucose in batches while maintaining the temperature at 25-35°C.
-
Allow the reaction to proceed for 2 hours, monitoring for completion.
-
Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to obtain an oily residue.
-
Dissolve the residue in dichloromethane (B109758) and wash with water.
-
Neutralize the organic phase with a 10% sodium carbonate solution, followed by washes with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent to yield the product.
Step 2: Synthesis of Tetra-O-acetyl-α-D-glucopyranosyl bromide [9]
-
Dissolve the product from Step 1 in a suitable solvent at room temperature.
-
Under a nitrogen atmosphere, add a 33% solution of hydrogen bromide in acetic acid.
-
Stir the reaction at 20-30°C for 4 hours.
-
Cool the mixture to 0-10°C and add water to induce phase separation.
-
Neutralize the organic phase with a 10% sodium carbonate solution, followed by washes with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Crystallize the product from a mixture of methyl tert-butyl ether and petroleum ether, filter, and dry under vacuum.
Step 3: Synthesis of this compound [9]
-
Dissolve the bromide intermediate from Step 2 in dichloromethane.
-
Add a saturated ammonium chloride solution followed by zinc powder.
-
Reflux the mixture with stirring for 15 hours.
-
Cool the reaction and filter to remove excess zinc powder.
-
Separate the layers of the filtrate and wash the organic phase with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Key Reactions and Applications in Drug Development
This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including oligosaccharides, antiviral agents, and anticancer compounds.[2][6][10]
Ferrier Glycosylation
A prominent reaction involving this compound is the Ferrier rearrangement, which is used to synthesize 2,3-unsaturated O-glycosides. This reaction typically involves the treatment of the glucal with an alcohol in the presence of a Lewis acid catalyst.
Caption: The Ferrier glycosylation reaction using this compound.
General Experimental Protocol for Ferrier Glycosylation: [11]
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3,6-di-O-acetyl-D-glucal (derived from this compound) and activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add the glycosyl acceptor (alcohol, 1.1-1.5 equivalents).
-
Cool the mixture to the desired temperature (typically 0°C or room temperature).
-
Add the Lewis acid promoter (e.g., Yb(OTf)₃, Sc(OTf)₃, BF₃·OEt₂, 10-20 mol%) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 2,3-unsaturated glycoside.
Precursor for Bioactive Molecules
This compound is a crucial starting material for the synthesis of complex molecules with therapeutic potential. Its chemical structure allows for various modifications, leading to the generation of diverse compound libraries for drug screening.
Caption: Role of this compound in the synthesis of therapeutic agents.
While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are integral to the synthesis of molecules that modulate biological pathways, particularly in cancer and virology.[4][6][12][13][14][15][16][17] For instance, modified carbohydrates can influence cell signaling processes such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[15][16]
Spectroscopic Data
Characterization of this compound is typically performed using NMR and IR spectroscopy.
| Spectroscopic Data | Values | Reference(s) |
| ¹H NMR | Spectral data available in public databases such as PubChem. | [5][7] |
| IR Spectra | Characteristic peaks corresponding to acetyl and alkene functional groups. | [5][7] |
This guide serves as a foundational resource for professionals engaged in carbohydrate synthesis and drug development. The provided protocols and data facilitate the effective utilization of this compound in pioneering research and development endeavors.
References
- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teses.usp.br [teses.usp.br]
- 3. synthose.com [synthose.com]
- 4. O-GlcNAcylation regulation of cellular signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
The Synthetic Heart of Glycobiology: A Technical Guide to the Biological Significance of Acetylated Glucals
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Executive Summary
Acetylated glucals, most notably 3,4,6-tri-O-acetyl-D-glucal, represent a cornerstone of modern carbohydrate chemistry. While not possessing intrinsic biological activity, their significance is profound, stemming from their role as exceptionally versatile and powerful precursors for the synthesis of a vast array of biologically significant molecules. Their unique enol ether structure allows for a suite of high-yield chemical transformations, providing access to crucial carbohydrate classes such as 2-deoxy sugars, 2,3-unsaturated glycosides, and complex C-glycosides. These products are instrumental in drug discovery and chemical biology, serving as enzyme inhibitors, components of anticancer agents, antiviral drugs, and molecular probes to elucidate complex biological pathways. This guide provides an in-depth analysis of the core reactivity of acetylated glucals, quantitative data on key transformations, detailed experimental protocols, and a perspective on their role in the drug development pipeline.
Introduction: The Versatile Glycal Scaffold
Acetylated glucals are cyclic enol ether derivatives of glucose, where the hydroxyl groups are protected by acetyl esters. The most common and widely used member of this class is 3,4,6-tri-O-acetyl-D-glucal.[1][2] The true "biological significance" of these molecules is indirect; it lies in their synthetic utility as foundational building blocks for carbohydrates that have direct biological and therapeutic relevance.[3] The presence of the endocyclic double bond and the protecting acetyl groups allows for a diverse range of chemical manipulations, making them indispensable intermediates in medicinal chemistry and glycobiology.[4][5]
The primary reactivity of acetylated glucals centers on two key transformations:
-
The Ferrier Rearrangement: A powerful Lewis acid-catalyzed reaction with a nucleophile that results in an allylic rearrangement to form 2,3-unsaturated glycosides.[5][6][7]
-
Electrophilic Addition: The double bond can undergo addition reactions, enabling the introduction of various functional groups at the C-2 position, a primary route for the synthesis of 2-deoxy sugars.[8][9]
These transformations provide access to carbohydrate derivatives that are often difficult to synthesize by other means.
Core Reactivity and Synthetic Applications
The utility of acetylated glucals is best understood through their reactivity, which provides gateways to several classes of biologically important molecules.
The Ferrier Rearrangement: A Gateway to Unsaturated Glycosides
The Ferrier rearrangement is arguably the most important reaction of acetylated glucals. In the presence of a Lewis acid, the glycal reacts with various nucleophiles (alcohols, thiols, carbon nucleophiles) to yield 2,3-unsaturated glycosides.[4][10] This reaction is synthetically valuable due to its typically high stereoselectivity, often favoring the α-anomer.[6][11] These unsaturated products are not only found in bioactive natural products but are also key intermediates for further functionalization.[3]
The choice of Lewis acid and solvent significantly impacts the reaction's efficiency and selectivity.
| Lewis Acid | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| BF₃·Et₂O | CH₂Cl₂ | 45 | 1:2 | [12] |
| TMSOTf | CH₂Cl₂ | 73 | 1:1.5 | [12] |
| TMSOTf | CH₃CN | 65 | 1.5:1 | [12] |
| TMSOTf | CH₂Cl₂/CH₃CN | 77 | 1.2:1 | [12] |
| Montmorillonite K-10 | Dichloromethane (B109758) | 65-78 | High α-selectivity | [13][14] |
| 3,5-Dinitrobenzoic acid | Acetonitrile | 81 | Predominantly α | [7] |
| Cu(OTf)₂ | Dichloromethane | 92 | >20:1 | [15] |
| Yb(OTf)₃ | Dichloromethane | 95 | >20:1 | [15] |
Table 1: Comparison of various catalysts for the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with different nucleophiles, showcasing the impact on yield and stereoselectivity.
Synthesis of 2-Deoxy Sugars and Their Biological Roles
2-Deoxy sugars are a critical class of carbohydrates found in numerous bioactive natural products, including cardiac glycosides and anticancer agents. Their synthesis is challenging due to the lack of a C-2 hydroxyl group to direct stereochemistry. Acetylated glucals provide an elegant solution. An electrophilic addition across the double bond, followed by reduction, yields the 2-deoxy sugar scaffold.[8][9]
A prime example of a biologically significant 2-deoxy sugar is 2-deoxy-D-glucose (2-DG).[8][16] 2-DG acts as a glycolysis inhibitor; it is taken up by glucose transporters and phosphorylated by hexokinase, but the resulting 2-DG-6-phosphate cannot be further metabolized.[17][18] This leads to ATP depletion and increased oxidative stress, effects that are particularly cytotoxic to cancer cells which are highly dependent on glycolysis (the Warburg effect).[17] This mechanism has led to the investigation of 2-DG as an anti-cancer agent and, more recently, as an antiviral therapeutic for COVID-19.[16][17]
| Compound | Target/Mechanism | Biological Activity | IC₅₀ Values | Reference |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase / Glycolysis Inhibition | Anticancer, Antiviral | Cell-type dependent (e.g., U-87 Glioblastoma: ~5-10 mM) | [18] |
| 2-Fluoro-2-deoxy-D-glucose (2-FG) | Hexokinase / Glycolysis Inhibition | Potent Anticancer (Glioblastoma) | U-87 Cells: ~2.5-5 mM | [18] |
| N-Boc-protected amine derivative | Glycogen (B147801) Phosphorylase Inhibition | Potential Antidiabetic | 620 µM | [19] |
| 2-(β-D-glucopyranosyl)-benzimidazole | Glycogen Phosphorylase Inhibition | Potential Antidiabetic | Kᵢ = 8.6 µM | [19] |
| Various 2,3-unsaturated O-glycosides | α-glucosidase Inhibition | Potential Antidiabetic | Not specified, but showed activity | [20] |
Table 2: Biological activities and inhibitory concentrations of representative molecules derived from or related to synthetic pathways involving glucal precursors.
Key Experimental Protocols
The following protocols are generalized from established literature and provide a framework for the synthesis and application of acetylated glucals.
Protocol: Lewis Acid-Catalyzed Ferrier Rearrangement for O-Glycoside Synthesis
This protocol describes a general procedure for the synthesis of 2,3-unsaturated O-glycosides using a Lewis acid promoter.
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Glycosyl acceptor (alcohol, 1.1-1.5 equivalents)
-
Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf, Yb(OTf)₃, 10-20 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Triethylamine (for quenching)
-
Saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3,4,6-tri-O-acetyl-D-glucal (1 equivalent), the alcohol acceptor (1.2 equivalents), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane via syringe. Stir the suspension at room temperature for 30 minutes.
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -5 °C).[12] Add the Lewis acid promoter (e.g., 1.1 equivalents of TMSOTf) dropwise to the stirred solution.[12]
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC). Reaction times can range from 30 minutes to several hours.[21]
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Work-up: Dilute the mixture with dichloromethane and filter through a pad of celite to remove molecular sieves. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.[12][21]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 2,3-unsaturated glycoside.[21]
Role in the Drug Development Pipeline
Acetylated glucals are not therapeutic agents themselves, but they are critical starting materials in the drug discovery and development process. Their versatility allows for the rapid generation of diverse libraries of carbohydrate-based compounds, which can then be screened for biological activity.
The pathway from a simple acetylated glucal to a potential drug candidate follows a logical progression:
-
Precursor Synthesis: Acetylated glucals like this compound are synthesized on a large scale from readily available sugars like glucose.
-
Core Scaffold Synthesis: Using key reactions like the Ferrier rearrangement or electrophilic additions, the glucal is converted into a core scaffold, such as a 2,3-unsaturated glycoside or a 2-deoxy sugar.
-
Diversity-Oriented Synthesis (DOS): The core scaffold, which contains multiple functional groups, is then used to generate a library of analogues by reacting it with a variety of building blocks.
-
Biological Screening: The library of new compounds is screened against a specific biological target, such as an enzyme (e.g., glycosidase, glycogen phosphorylase) or a cell line (e.g., cancer cells).
-
Hit-to-Lead Optimization: "Hits" from the initial screen—compounds showing desired activity—are selected. Their structures are then systematically modified to improve potency, selectivity, and pharmacokinetic properties (ADME), leading to a "lead compound."
-
Preclinical Development: The optimized lead compound undergoes further testing before potentially entering clinical trials.
Conclusion and Future Outlook
Acetylated glucals are indispensable tools in the arsenal (B13267) of the modern carbohydrate chemist, researcher, and drug developer. Their biological significance is not found in their own structure, but is powerfully expressed through the diverse and complex molecules they help create. From the synthesis of 2-deoxy sugars that can starve cancer cells to the creation of novel glycosides that inhibit key metabolic enzymes, the synthetic pathways beginning with acetylated glucals are central to advancing our understanding of glycobiology and developing next-generation therapeutics. Future research will undoubtedly continue to uncover new catalysts and reaction conditions to further enhance the utility of these foundational building blocks, expanding the accessible chemical space for drug discovery and enabling the synthesis of ever more complex and potent bioactive glycoconjugates.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ferrier Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. A Comprehensive Biological and Synthetic Perspective on 2-Deoxy-d-Glucose (2-DG), A Sweet Molecule with Therapeutic and Diagnostic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. In the Search of Glycoside-Based Molecules as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comprehensive Technical Overview of Tri-O-acetyl-D-glucal
This document serves as a detailed resource for researchers, scientists, and professionals in drug development, providing essential chemical and physical data for Tri-O-acetyl-D-glucal.
Core Chemical Properties
This compound is a key intermediate in the synthesis of various carbohydrate-based structures and complex molecules. A clear understanding of its fundamental properties is crucial for its application in research and development.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₆O₇ | [1][2][3] |
| Molecular Weight | 272.25 g/mol | [1][2][3] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the compound name and its fundamental chemical identifiers.
Caption: Relationship between this compound and its molecular formula and weight.
References
The Glucal Double Bond: A Gateway to Novel Glycoconjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The glucal double bond, a key structural motif in carbohydrate chemistry, serves as a versatile synthetic handle for the preparation of a diverse array of glycoconjugates and 2-deoxy sugars, many of which exhibit significant biological activity.[1] This guide provides a comprehensive overview of the core features of the glucal double bond, including its reactivity, stereochemical influence, and applications in the synthesis of complex carbohydrates.
Electronic Nature and Reactivity
The endocyclic enol ether moiety of the glucal double bond imparts a unique electronic character, rendering it susceptible to a range of chemical transformations. The π-system of the double bond is electron-rich, making it a potent nucleophile that readily reacts with various electrophiles.[2][3] This reactivity is the foundation for many of the synthetic applications of glucals.
Electrophilic addition to the glucal double bond typically proceeds through a two-step mechanism.[3][4][5][6] The initial attack of the electrophile on the double bond leads to the formation of a carbocationic intermediate, which is then trapped by a nucleophile. The regioselectivity of this addition is governed by the electronic and steric properties of both the glucal and the incoming electrophile.
Key Reactions of the Glucal Double Bond
The unique reactivity of the glucal double bond has been exploited in a multitude of synthetic transformations, providing access to a wide range of carbohydrate derivatives.
The Ferrier Rearrangement
One of the most powerful reactions involving glucals is the Ferrier rearrangement, an allylic rearrangement that allows for the synthesis of 2,3-unsaturated glycosides.[7][8][9] This reaction is typically catalyzed by a Lewis acid and proceeds through a delocalized allylic cation intermediate. The nucleophile then attacks the anomeric carbon (C-1) to afford the rearranged product.[10] The stereochemical outcome of the Ferrier rearrangement is often highly dependent on the reaction conditions and the nature of the nucleophile and protecting groups on the glucal.[7][8]
Table 1: Stereoselectivity in the Ferrier Rearrangement of Acetylated Glycals
| Glycal Donor | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | α:β Ratio |
| Tri-O-acetyl-D-glucal | Cyclohexanol | Bi(OTf)₃ (10) | CH₂Cl₂ | 1.5 | 88 | >95:5 |
| This compound | 1-Octanol | FeCl₃ (15) | CH₂Cl₂ | 2 | 82 | >95:5 |
| This compound | Propargyl alcohol | BF₃·OEt₂ (20) | CH₂Cl₂ | 1 | 89 | >95:5 |
| This compound | n-Butylthiol | Resin-H⁺ | Perfluoro-n-hexane | 14 | - | 1:1 |
| This compound | t-Butylthiol | Resin-H⁺ | Perfluoro-n-hexane | - | - | >20:1 |
| Tri-O-acetyl-D-galactal | Diosgenin | FeCl₃ | Et₂O/DCM (2:1) | 0.25 | - | - |
Data compiled from references[9][11][12].
Azidonitration
The azidonitration reaction provides a route to 2-azido-2-deoxy sugars, which are valuable precursors for the synthesis of aminosugars.[13] This reaction involves the addition of an azide (B81097) radical and a nitrate (B79036) group across the double bond. The stereoselectivity of the azidonitration is influenced by the protecting groups on the glucal, with conformationally constrained glucals often showing high selectivity.[13] For instance, 4,6-O-isopropylidene-3-O-triisopropylsilyl-D-glucal yields a 20:1 ratio of the D-gluco to the D-manno isomer.[13]
Epoxidation
Epoxidation of the glucal double bond, typically with reagents like dimethyldioxirane (B1199080) (DMDO), affords 1,2-anhydrosugars.[14] These epoxides are versatile intermediates that can be opened by various nucleophiles to yield 2-substituted glycosides with a trans-diaxial relationship between the new substituents at C-1 and C-2.
Stereochemical Control in Glucal Reactions
The stereochemical outcome of reactions involving the glucal double bond is a critical aspect of their synthetic utility. The conformation of the pyranose ring plays a significant role in directing the approach of reagents.[1][15][16] For many glucal derivatives, the preferred conformation is a half-chair, which exposes one face of the double bond to electrophilic attack more than the other.
Furthermore, the nature of the protecting groups on the hydroxyl moieties can exert a profound influence on the stereoselectivity of reactions.[17] For example, participating groups at C-3 can direct the formation of specific stereoisomers.
Synthesis of 2-Deoxyglycosides
A major application of glucal chemistry is the synthesis of 2-deoxyglycosides, which are components of many biologically active natural products.[18][19][20][21][22] The direct glycosylation of glucals with alcohols, promoted by a variety of reagents, is a common strategy.[18] Indirect methods, involving the installation of a temporary directing group at C-2, are also widely employed to achieve high stereocontrol, particularly for the synthesis of challenging 1,2-cis-glycosidic linkages.[19]
Table 2: Synthesis of 2-Deoxyglycosides from Glucals
| Glycal Derivative | Acceptor | Promoter/Catalyst | Key Feature |
| 3,4,6-Tri-O-acetyl-D-glucal | Various alcohols | Thiourea | Mild, organocatalytic |
| Glycosyl Halides | Alcohols | Silver salts | Koenigs-Knorr conditions |
| 2-SAc Glycosyl Bromides | Various acceptors | AgOTf | Exclusive β-configuration |
| Glycals | Alcohols | I₂/PhI(OAc)₂ | Diastereoselective α-glycosides |
Information sourced from references[18][19][21].
Experimental Protocols
General Procedure for the Ferrier Rearrangement of 3,6-Di-O-acetyl-D-glucal[11]
-
To a solution of 3,6-di-O-acetyl-D-glucal and the alcohol acceptor (1.2 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere, add 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add the Lewis acid promoter (e.g., Bi(OTf)₃, 10 mol%) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Chemo-enzymatic Synthesis of 3,6-Di-O-acetyl-D-glucal from 3,4,6-Tri-O-acetyl-D-glucal[23]
Step 1: Enzymatic Deacetylation
-
Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate (B84403) buffer (pH 4.0) containing 20% acetonitrile.
-
Add immobilized lipase (B570770) from Candida rugosa.
-
Stir the mixture at room temperature and monitor the reaction by HPLC until the starting material is consumed.
Step 2: Acyl Migration
-
Remove the immobilized enzyme by filtration.
-
Adjust the pH of the filtrate to 8.6-9.5.
-
Maintain the reaction mixture at a temperature between 0°C and 25°C for 2 to 6 hours to induce selective C-4 to C-6 acyl migration.
-
Acidify the solution to a pH between 3 and 5 to stop the reaction.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and workflows.
Caption: Mechanism of Electrophilic Addition to the Glucal Double Bond.
Caption: The Ferrier Rearrangement of a Glucal.
Caption: A General Experimental Workflow for Glucal Chemistry.
Conclusion
The glucal double bond represents a cornerstone of modern carbohydrate synthesis. Its well-defined reactivity and the stereochemical nuances of its transformations provide chemists with a powerful toolkit for the construction of complex and biologically relevant molecules. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals engaged in the fields of glycochemistry, drug discovery, and materials science.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Selective formation of C-2 azidodeoxy-D-glucose derivatives from D-glucal precursors using the azidonitration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conformational effects on glycoside reactivity: study of the high reactive conformer of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbohydrate conformation - Wikipedia [en.wikipedia.org]
- 17. Item - Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency - figshare - Figshare [figshare.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Methods for 2-Deoxyglycoside Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tri-O-acetyl-D-glucal solubility in organic solvents
An In-depth Technical Guide to the Solubility of Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4,6-Tri-O-acetyl-D-glucal (CAS No. 2873-29-2), a key synthetic intermediate in carbohydrate chemistry and drug development. Understanding its solubility is critical for designing synthetic routes, developing purification strategies, and formulating reaction mixtures.
Chemical and Physical Properties
This compound is a protected derivative of D-glucal. Its acetyl groups render it more soluble in organic solvents compared to its unprotected counterpart. It typically appears as a white to off-white crystalline powder.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₇ | [3][4] |
| Molecular Weight | 272.25 g/mol | [1][3] |
| Melting Point | 51-55 °C | [1][2][5][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Optical Rotation | [α]²⁵/D -12° to -16° (c=2 in Ethanol) | [6][7] |
Solubility Profile in Organic Solvents
The solubility of this compound has been reported in various organic solvents. The data, while generally consistent in indicating good solubility in chlorinated solvents and moderate solubility in alcohols, shows significant variation in highly polar aprotic solvents like DMSO. These discrepancies may arise from differences in experimental conditions (e.g., temperature, material purity, measurement technique).
| Solvent | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (734.62 mM); requires ultrasonic assistance. | [8] |
| Sparingly soluble: 1-10 mg/mL | [4] | |
| Ethanol | Soluble | [2][5][9] |
| Sparingly soluble: 1-10 mg/mL | [4] | |
| Slightly Soluble | [2] | |
| Chloroform | Soluble | [2][5][9] |
| Slightly Soluble | [2] | |
| Methanol | Slightly Soluble | [2] |
| Water | Insoluble | [2][5][9] |
Role in Pharmaceutical Synthesis
This compound is not typically used for its direct biological activity but serves as a versatile precursor or building block in the synthesis of complex carbohydrates and glycoconjugates.[2][9] Its primary application is in glycosylation reactions, which are fundamental to the synthesis of many pharmaceuticals, including antiviral, anticancer, and antibiotic compounds.[10] It is a key intermediate for producing oligosaccharides and derivatives like 3-acetamido-2,3-dideoxyhexopyranoses.[9][11]
Figure 1. Synthetic pathway from this compound to APIs.
Experimental Protocol: Determination of Solubility
This section outlines a general, qualitative method for determining the solubility of a compound like this compound in a given solvent. This protocol is based on standard laboratory techniques for solubility assessment.[12][13][14][15]
4.1 Materials
-
This compound
-
Selected solvents (e.g., DMSO, Ethanol, Chloroform, Water)
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Spatula
-
Graduated pipettes or micropipettes
-
Analytical balance
4.2 Procedure
-
Preparation : Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition : Add 0.25 mL of the selected solvent to the test tube.
-
Mixing : Vigorously mix the contents using a vortex mixer for at least 30 seconds.
-
Observation : Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at a concentration of approximately 100 mg/mL.
-
Incremental Addition : If the solid is not fully dissolved, continue adding the solvent in 0.25 mL increments, vortexing for 30 seconds after each addition, up to a total volume of 2.5 mL.
-
Classification :
-
Very Soluble : Dissolves in < 0.5 mL.
-
Soluble : Dissolves in 0.5 mL - 1.0 mL.
-
Sparingly Soluble : Dissolves in 1.0 mL - 2.5 mL.
-
Insoluble : Does not fully dissolve in 2.5 mL.
-
-
Heating (Optional) : For compounds that are sparingly soluble or insoluble at room temperature, the mixture can be gently warmed to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.
Figure 2. Experimental workflow for qualitative solubility testing.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 2873-29-2 [chemicalbook.com]
- 3. 3,4,6-Tri-O-acetylglucal | C12H16O7 | CID 102891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS No.2873-29-2,this compound Suppliers,MSDS download [lookchem.com]
- 6. 三乙酰葡萄烯糖 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 2873-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3,4,6-Tri-O-acetyl-D-glucal, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. nbinno.com [nbinno.com]
- 11. The use of this compound and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]
- 15. chem.ws [chem.ws]
An In-depth Technical Guide to the ¹H NMR Spectrum of Tri-O-acetyl-D-glucal
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4,6-tri-O-acetyl-D-glucal. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry who utilize NMR spectroscopy for structural elucidation. This document details the chemical shifts, coupling constants, and signal multiplicities, presents a standard experimental protocol for data acquisition, and includes visualizations to aid in the interpretation of the spectral data.
Introduction
Tri-O-acetyl-D-glucal is a key synthetic intermediate in carbohydrate chemistry, serving as a versatile precursor for the synthesis of a wide array of glycoconjugates and biologically active molecules. The double bond between C1 and C2, along with the acetyl protecting groups, allows for a variety of stereoselective transformations. Accurate structural verification of this compound is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide offers a detailed examination of its characteristic ¹H NMR spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals for each of its non-equivalent protons. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data for this compound in CDCl₃ [1][2]
| Proton | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| H-1 | 6.48 | dd | 6.1, 1.0 |
| H-2 | 4.85 | dd | 6.1, 3.2 |
| H-3 | 5.38 – 5.29 | m | - |
| H-4 | 5.22 | dd | 7.6, 5.8 |
| H-5 | 4.30 – 4.23 | m | - |
| H-6a | 4.41 | dd | 12.1, 5.7 |
| H-6b | 4.20 | dd | 12.1, 3.1 |
| -OAc (3H) | 2.09 | s | - |
| -OAc (3H) | 2.08 | s | - |
| -OAc (3H) | 2.05 | s | - |
Note: "dd" denotes a doublet of doublets, "m" denotes a multiplet, and "s" denotes a singlet.
Experimental Protocol
The following section outlines a typical experimental procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
3.1 Sample Preparation [3]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for acetylated carbohydrates due to its excellent dissolving properties and the location of its residual peak, which typically does not interfere with the signals of interest.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. To ensure complete dissolution, the sample can be gently agitated using a vortex mixer.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][3] Many commercially available deuterated solvents already contain TMS.
3.2 NMR Data Acquisition [1][3][4]
-
Instrumentation: A high-field NMR spectrometer, typically 400 MHz or higher, is recommended for optimal signal dispersion and resolution.[1][4]
-
Tuning and Shimming: The instrument's probe is tuned to the ¹H frequency, and the magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp and symmetrical peaks.[3]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Spectral Width: A spectral width of approximately 12 ppm is appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Number of Scans: 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.
-
3.3 Data Processing
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.
Visualizations
4.1 Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the proton numbering corresponding to the data in Table 1.
Caption: Molecular structure of this compound with proton numbering.
4.2 Experimental Workflow for ¹H NMR Analysis
The logical flow of the experimental process, from sample preparation to final data analysis, is depicted in the following diagram.
Caption: Workflow for the ¹H NMR analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for Oligosaccharide Synthesis using Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-acetyl-D-glucal is a versatile and pivotal starting material in modern carbohydrate chemistry, serving as a key building block for the synthesis of a wide array of oligosaccharides and glycoconjugates.[1] Its inherent reactivity, conferred by the endocyclic double bond, allows for a variety of transformations, making it an invaluable tool for researchers in drug discovery and development. The acetyl protecting groups at the C-3, C-4, and C-6 positions provide stability and influence the stereochemical outcome of glycosylation reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in oligosaccharide synthesis. The primary focus is on the Ferrier rearrangement, a powerful method for the formation of 2,3-unsaturated glycosides, which are versatile intermediates for further chemical manipulation. Alternative synthetic strategies commencing from this compound are also discussed.
Key Applications
-
Synthesis of 2,3-Unsaturated Glycosides: this compound is a premier precursor for 2,3-unsaturated glycosides via the Ferrier rearrangement. These products are valuable intermediates for the synthesis of 2-deoxy-sugars and other modified carbohydrate structures.
-
Formation of O-, S-, N-, and C-Glycosides: The reactivity of the glycal double bond can be harnessed to form a variety of glycosidic linkages, which are crucial for the synthesis of diverse glycoconjugates.
-
Building Block for Complex Oligosaccharides: Through sequential glycosylation and deprotection steps, this compound can be used to construct complex oligosaccharide chains found in biologically active molecules.
Reaction Methodologies
The primary method for activating this compound as a glycosyl donor is the Lewis acid-catalyzed Ferrier rearrangement. However, other transformations of the double bond can also lead to intermediates suitable for glycosylation.
The Ferrier Rearrangement (O-Glycosylation)
The Ferrier rearrangement is a cornerstone reaction in glycal chemistry, involving the allylic rearrangement of the glycal in the presence of a nucleophile (a glycosyl acceptor) and a Lewis acid catalyst to yield 2,3-unsaturated glycosides.[2] The reaction proceeds through a resonance-stabilized allylic oxocarbenium ion intermediate.[3]
The generally accepted mechanism for the Lewis acid-catalyzed Ferrier rearrangement is depicted below. The Lewis acid (e.g., BF₃·OEt₂) activates the glycal, leading to the departure of the C-3 acetate (B1210297) and the formation of a delocalized allyloxocarbenium ion. The nucleophilic attack by the glycosyl acceptor at the anomeric carbon (C-1) results in the formation of the 2,3-unsaturated glycoside with the concomitant shift of the double bond.
Caption: Mechanism of the Ferrier Rearrangement.
Data Presentation: Ferrier Glycosylation of this compound
The efficiency and stereoselectivity of the Ferrier rearrangement are highly dependent on the choice of Lewis acid catalyst, solvent, and the nature of the glycosyl acceptor. The following tables summarize representative quantitative data for the glycosylation of this compound with various alcohols.
Table 1: Comparison of Lewis Acid Catalysts in the Ferrier Glycosylation of this compound with Phenol
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1 | 95 | >95:5 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 0.17 | 83 | 86:14 |
| 3 | InCl₃ | CH₂Cl₂ | 25 | 0.5 | 92 | 85:15 |
| 4 | ZnCl₂ | Toluene | 25 | 1 | 90 | 89:11 |
Table 2: Ferrier Glycosylation of this compound with Various Alcohols using Bromodimethylsulfonium Bromide (BDMS) as Catalyst
| Entry | Glycosyl Acceptor | Time (min) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Methanol | 10 | 95 | 90:10 |
| 2 | Ethanol | 15 | 92 | 88:12 |
| 3 | Benzyl alcohol | 20 | 94 | 85:15 |
| 4 | Isopropanol | 30 | 85 | 80:20 |
| 5 | tert-Butanol | 60 | 75 | 70:30 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ferrier O-Glycosylation
This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides from this compound and an alcohol acceptor.
Materials:
-
This compound
-
Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv) and the glycosyl acceptor (1.2 equiv).
-
Dissolve the solids in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Slowly add the Lewis acid catalyst (0.1 - 1.0 equiv) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-unsaturated disaccharide.
Protocol 2: Synthesis of a Disaccharide via Ferrier Glycosylation
This protocol provides a specific example of the synthesis of a disaccharide using this compound as the donor and 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as the acceptor.[4]
Materials:
-
This compound
-
1,2:3,4-di-O-isopropylidene-α-D-galactopyranose
-
Anhydrous benzene
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Triethylamine
-
Silica gel and solvents for purification
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.1 equiv) in anhydrous benzene.
-
Add BF₃·OEt₂ (1.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 24 hours, monitoring by TLC.
-
Quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 6-O-(4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.[4]
Experimental Workflow
The general workflow for the synthesis and purification of an oligosaccharide using this compound is outlined below.
Caption: General experimental workflow for oligosaccharide synthesis.
Alternative Glycosylation Strategies
While the Ferrier rearrangement is the most common, other methods can be employed to transform this compound into valuable intermediates for oligosaccharide synthesis.
Azidonitration
The double bond of this compound can undergo azidonitration to introduce an azide (B81097) group at C-2, which can then be reduced to an amine. This provides a route to 2-amino-2-deoxy sugars.
Epoxidation
Epoxidation of the glycal double bond, for instance with dimethyldioxirane (B1199080) (DMDO), forms a 1,2-anhydrosugar.[2] This epoxide is a reactive intermediate that can be opened by a glycosyl acceptor to form a glycosidic linkage, often with high stereoselectivity.[5]
Caption: Alternative synthetic pathways from this compound.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of oligosaccharides. The Ferrier rearrangement provides a robust and widely used method for the construction of 2,3-unsaturated glycosides, which can be further elaborated into more complex structures. By carefully selecting the reaction conditions, particularly the Lewis acid catalyst, researchers can control the yield and stereoselectivity of the glycosylation reaction. The alternative synthetic pathways of azidonitration and epoxidation further expand the utility of this compound, providing access to a broader range of modified carbohydrate structures for applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the Ferrier Rearrangement of Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ferrier rearrangement is a powerful and versatile reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides.[1][2][3][4] This transformation, first reported by Robert J. Ferrier, involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, resulting in an allylic rearrangement to yield the corresponding 2,3-unsaturated glycoside.[2][5] Tri-O-acetyl-D-glucal is a commonly used starting material for this reaction due to its stability and reactivity. The resulting 2,3-unsaturated pyranosides are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules, including oligosaccharides, glycopeptides, and various natural products.[6]
This document provides a detailed protocol for performing the Ferrier rearrangement using this compound, including catalyst selection, reaction conditions, and purification methods.
Reaction Mechanism
The Ferrier rearrangement is typically promoted by a Lewis acid, which facilitates the departure of the substituent at the C-3 position of the glycal.[2][5] This leads to the formation of a delocalized allylic oxocarbenium ion intermediate.[2] Subsequent attack by a nucleophile at the anomeric center (C-1) yields the 2,3-unsaturated glycoside as a mixture of α and β anomers, with the α-anomer often being the major product due to the thermodynamic anomeric effect.[2][6]
Caption: Mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
Experimental Protocols
This section details the materials and methods for the Ferrier rearrangement of this compound with an alcohol as the nucleophile.
Materials
-
3,4,6-Tri-O-acetyl-D-glucal
-
Anhydrous alcohol (e.g., benzyl (B1604629) alcohol, ethanol, methanol)
-
Lewis acid catalyst (e.g., boron trifluoride etherate (BF3·OEt2), indium(III) chloride (InCl3), zinc chloride (ZnCl2), iron(III) chloride (FeCl3))
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
General Procedure
A representative procedure using an alcohol as the nucleophile is described below.[6][7]
-
Reaction Setup: To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and the alcohol nucleophile (1.0-1.5 eq) in anhydrous solvent (DCM or ACN), add the Lewis acid catalyst (0.1-1.0 eq) at the specified temperature (see Table 1). All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 2,3-unsaturated glycoside.[6]
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity. The anomeric ratio (α:β) can be determined from the ¹H NMR spectrum.
Experimental Workflow
Caption: A typical experimental workflow for the Ferrier rearrangement.
Data Presentation: Catalyst and Condition Comparison
The choice of Lewis acid and reaction conditions can significantly impact the yield and stereoselectivity of the Ferrier rearrangement. The following table summarizes various conditions reported in the literature for the reaction of this compound with different alcohol nucleophiles.
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | α:β Ratio | Reference |
| BF3·OEt2 | Isopropanol | Dichloromethane | Room Temp. | 24 h | 95 | - | [2] |
| BF3·OEt2 | Benzyl alcohol | Dichloromethane | -20 to Room Temp. | 1 h | 98 | - | [2] |
| InCl3 | Methanol | Dichloromethane | Room Temp. | - | - | 7:1 | [2] |
| SnCl4 | Methanol | Dichloromethane | -78 | 10 min | 83 | 86:14 | [2] |
| ZnCl2 | Ethanol | Toluene | Room Temp. | 30-60 min | 65-95 | 89:11 | [2] |
| FeCl3 | Diosgenin | Et2O/DCM (2:1) | - | 5 min | - | >10:1 | [1][4] |
| 3,5-Dinitrobenzoic acid | Benzyl alcohol | Acetonitrile | 80 | 2-3 h | 81 | Predominantly α | [6] |
| Bromodimethylsulfonium bromide (BDMS) | Various alcohols | Dichloromethane | Room Temp. | - | 65-90 | - | [7] |
| Cu(OTf)2 | Benzyl alcohol | - | - | - | - | - | [3][8] |
| Y(OTf)3 | Phenols | - | - | - | Moderate to good | Exclusively α | [3] |
Applications in Drug Development
The 2,3-unsaturated glycosides synthesized via the Ferrier rearrangement are versatile intermediates for the synthesis of a variety of complex carbohydrates and glycoconjugates with potential therapeutic applications. Their double bond can be further functionalized through various reactions such as epoxidation, dihydroxylation, and hydrogenation, allowing for the introduction of diverse functionalities. This makes the Ferrier rearrangement a key strategic reaction in the development of novel carbohydrate-based drugs, including antibiotics, antivirals, and anticancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
Application Notes and Protocols: The Use of Tri-O-acetyl-D-glucal in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-acetyl-D-glucal is a versatile and pivotal building block in modern pharmaceutical synthesis, primarily utilized in the field of carbohydrate chemistry. Its unique structural features, including the endocyclic double bond and the protecting acetyl groups, render it an excellent glycosyl donor and a precursor for a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and final products, including anticancer and antiviral agents.
Key Applications in Pharmaceutical Synthesis
This compound serves as a cornerstone for the synthesis of complex carbohydrates and glycoconjugates, which are integral to numerous biologically active compounds.[1] Its applications span across various therapeutic areas:
-
Anticancer Drug Synthesis: It is instrumental in the synthesis of glycosylated derivatives of natural products like podophyllotoxin (B1678966), leading to potent topoisomerase II inhibitors used in chemotherapy.[2][3][4][5]
-
Antiviral Drug Development: this compound is a precursor for the synthesis of various nucleoside analogues with potential antiviral activities.[6][7][8][9]
-
Synthesis of Bioactive Natural Products: It has been successfully employed in the total synthesis of complex natural products with therapeutic potential, such as (-)-muricatacin, which exhibits antitumor activity.
-
Antibiotic and Other Therapeutic Agents: The glycal is a key intermediate for producing oligosaccharides and other glycosides with a broad range of biological activities, including antibiotic properties.[1]
Experimental Protocols
Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals.[10][11] This reaction involves the allylic rearrangement of a glycal in the presence of a Lewis acid and a nucleophile (an alcohol in this case) to afford the corresponding 2,3-unsaturated glycoside, which is a valuable intermediate for further synthetic transformations.
General Protocol:
A solution of this compound and an alcohol or thiol in acetonitrile (B52724) is stirred with a catalytic amount of a Lewis acid at a specified temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by silica (B1680970) gel column chromatography to yield the desired 2,3-unsaturated glycoside.[12]
Detailed Experimental Procedure (using 3,5-Dinitrobenzoic acid as catalyst): [12]
-
To a mixture of 3,4,6-tri-O-acetyl-D-glucal (135 mg, 0.5 mmol) and the desired alcohol (1 equivalent) in acetonitrile (5 mL), add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) at room temperature.
-
Stir the mixture at 80 °C for the time specified in Table 1.
-
Monitor the reaction progress by TLC analysis.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (ethyl acetate (B1210297)/hexanes, 1:4, as the eluent) to obtain the pure 2,3-unsaturated glycoside.
| Entry | Alcohol | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2.5 | 81 |
| 2 | Phenol | 3 | 75 |
| 3 | 4-Chlorophenol | 3 | 78 |
| 4 | 4-Methylphenol | 2 | 85 |
| 5 | Methanol | 2 | 90 |
| 6 | Ethanol | 2.5 | 88 |
| 7 | Propan-1-ol | 2.5 | 86 |
| 8 | Butan-1-ol | 2 | 89 |
Table 1: Synthesis of 2,3-Unsaturated O-Glycosides via Ferrier Rearrangement.
Synthesis of Glucosylated Podophyllotoxin Derivatives
Glycosylation of podophyllotoxin derivatives at the C4 position can significantly enhance their anticancer activity by altering their mechanism of action from tubulin polymerization inhibitors to topoisomerase II inhibitors.[3][4]
General Protocol for "Click" Chemistry-based Glycosylation:
This protocol involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link a glycosyl moiety to the podophyllotoxin scaffold.
Step 1: Synthesis of Glycosylated Terminal Alkynes Fisher glycosylation of D-glucose with propargyl alcohols in the presence of an acid catalyst provides the corresponding glycosides as α/β mixtures. The major α-glycosides are then peracetylated.[4]
Step 2: Synthesis of 4β-Azido-4-deoxypodophyllotoxin Podophyllotoxin is converted to its 4β-azido derivative according to established procedures.[4]
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The glycosylated terminal alkyne is reacted with the 4β-azido-4-deoxypodophyllotoxin derivative in the presence of a copper(II) salt and a reducing agent (sodium ascorbate) to yield the 4β-triazole-linked glucose-podophyllotoxin conjugate.[4]
Detailed Experimental Procedure for CuAAC: [4]
-
To a solution of the glycosylated terminal alkyne (1.2 equiv) and the 4β-azido-4-deoxypodophyllotoxin derivative (1.0 equiv) in a mixture of t-BuOH and H₂O (1:1), add copper(II) acetate (0.1 equiv) and sodium ascorbate (B8700270) (0.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoconjugate.
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) |
| Podophyllotoxin | 0.009 ± 0.001 | 0.012 ± 0.002 | 0.015 ± 0.003 | 0.021 ± 0.004 | 0.018 ± 0.003 |
| Etoposide | 1.25 ± 0.11 | 3.45 ± 0.23 | 2.87 ± 0.19 | 4.12 ± 0.31 | 3.98 ± 0.28 |
| Compound 35 | 0.59 ± 0.05 | 1.23 ± 0.11 | 0.89 ± 0.07 | 2.90 ± 0.21 | 1.76 ± 0.15 |
Table 2: In vitro Anticancer Activity (IC₅₀, µM) of a Glucosylated Podophyllotoxin Derivative (Compound 35) Compared to Podophyllotoxin and Etoposide. [4]
Visualizing Molecular Mechanisms and Workflows
To better understand the applications and mechanisms discussed, the following diagrams illustrate key processes.
Caption: Experimental workflow for the Ferrier rearrangement.
Caption: Mechanism of action of glycosylated podophyllotoxin derivatives.
Caption: Anticancer mechanism of Muricatacin.
References
- 1. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Glucosylated Podophyllotoxin Derivatives Linked via 4β-Triazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 12. iosrjournals.org [iosrjournals.org]
Synthesis of Amino Sugars from Tri-O-acetyl-D-glucal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of amino sugars, crucial components in various biologically active molecules, starting from the readily available precursor, tri-O-acetyl-D-glucal. The methodologies outlined below are based on established chemical transformations, offering routes to valuable synthetic intermediates for drug discovery and development.
Introduction
Amino sugars are fundamental constituents of numerous natural products, including antibiotics, and play critical roles in biological processes. Their synthesis is a key focus in carbohydrate chemistry and medicinal chemistry. This compound is a versatile and common starting material for the preparation of a variety of 2-deoxy sugars, including 2-amino-2-deoxy sugars. The presence of the double bond between C1 and C2 in the glucal allows for the stereoselective introduction of a nitrogen functionality at the C2 position through various addition reactions. This document details key synthetic strategies, including azidonitration and azidophenylselenylation, to achieve this transformation.
Key Synthetic Strategies
Two primary and effective strategies for the introduction of a nitrogen-containing group at the C2 position of this compound are azidonitration and azidophenylselenylation. Both methods proceed via the addition of an azide (B81097) group, which can subsequently be reduced to the desired amine.
Azidonitration of this compound
The azidonitration reaction introduces an azide group at C2 and a nitrate (B79036) group at the anomeric center (C1). This reaction is typically carried out using ceric ammonium (B1175870) nitrate (CAN) and sodium azide. The resulting 2-azido-glycosyl nitrates are valuable intermediates that can be further transformed into various amino sugar derivatives. The stereoselectivity of the azide addition can be influenced by the reaction conditions and the structure of the glycal. For this compound, the reaction generally leads to a mixture of isomers.
Azidophenylselenylation of this compound
Azidophenylselenylation involves the addition of an azido (B1232118) group and a phenylseleno group across the double bond of the glucal. This reaction provides a route to 2-azido-2-deoxy-1-seleno-glycosides. These compounds are versatile intermediates; the phenylseleno group can be easily removed or replaced, and the azide can be reduced to an amine. This method offers good yields and stereoselectivity, making it a valuable tool for the synthesis of amino sugars.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic transformations described in this document.
| Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Azidonitration | Tri-O-acetyl-D-galactal | Ceric ammonium nitrate, Sodium azide | Acetonitrile (B52724) | - | - | 2-azido-1-nitrate addition products (mixture of isomers) | 83 | [1] |
| Azidophenylselenylation | 3,4,6-tri-O-acetyl-d-galactal | (Diacetoxyiodo)benzene, Phenylselenyl chloride, Sodium azide | Toluene (B28343)/Dioxane | - | - | Phenylseleno 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranoside | - | [2][3] |
| Reduction of Azide | 2-azido-2-deoxy-D-galactose | H₂, Pd/C | - | - | - | D-galactosamine hydrochloride | - | [1] |
Experimental Protocols
Protocol 1: Azidonitration of Tri-O-acetyl-D-galactal
This protocol is adapted from the azidonitration of tri-O-acetyl-D-galactal, a similar glycal, and can be applied to this compound with appropriate modifications.
Materials:
-
3,4,6-tri-O-acetyl-D-galactal
-
Ceric ammonium nitrate (CAN)
-
Sodium azide (NaN₃)
-
Acetonitrile
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal in acetonitrile in a round-bottom flask.
-
Add an excess of ceric ammonium nitrate and sodium azide to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the different isomers of the 2-azido-1-nitrate addition products. The reaction of tri-O-acetyl-D-galactal yielded a mixture of β-galacto (53%), α-galacto (22%), and α-talo (8%) isomers.[1]
Protocol 2: Azidophenylselenylation of Glycals
This protocol describes a general procedure for the azidophenylselenylation of glycals.
Materials:
-
This compound
-
(Diacetoxyiodo)benzene
-
Phenylselenyl chloride
-
Sodium azide
-
Toluene/Dioxane solvent mixture
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound in a mixture of toluene and dioxane.
-
Add (diacetoxyiodo)benzene, phenylselenyl chloride, and sodium azide to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash chromatography on silica gel to yield the phenylseleno 3,4,6-tri-O-acetyl-2-azido-2-deoxy-glycopyranoside.[2][3]
Protocol 3: Reduction of the Azido Group to an Amine
This is a general procedure for the reduction of an azido sugar to the corresponding amino sugar.
Materials:
-
2-azido-2-deoxy sugar derivative
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 2-azido-2-deoxy sugar in methanol or ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the amino sugar. For example, deacetylation of the azidonitration product of tri-O-acetyl-D-galactal followed by hydrogenation yielded D-galactosamine hydrochloride.[1]
Visualizations
References
Application Notes and Protocols for Enzymatic Reactions Involving Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for enzymatic reactions involving Tri-O-acetyl-D-glucal. The primary focus is on the regioselective deacetylation of this compound using various lipases, a key step in the chemoenzymatic synthesis of valuable carbohydrate intermediates for drug discovery and development.
Introduction
This compound is a versatile and readily available starting material in carbohydrate chemistry. Its enzymatic transformation, particularly through regioselective deacetylation, offers a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of selectively protected monosaccharides. These partially protected glucals are crucial building blocks for the synthesis of oligosaccharides, glycoconjugates, and other biologically active molecules. Lipases are the most commonly employed enzymes for this purpose due to their stability, broad substrate specificity, and high regioselectivity in non-aqueous or biphasic solvent systems.
Enzymatic Regioselective Deacetylation of this compound
The most prominent enzymatic reaction involving this compound is its regioselective hydrolysis catalyzed by lipases. By carefully selecting the enzyme and reaction conditions, it is possible to selectively remove the acetyl group at the C-3, C-4, or C-6 position, yielding different di-O-acetyl-D-glucal derivatives.
Quantitative Data Summary
While specific kinetic parameters such as Km and Vmax for the deacetylation of this compound are not extensively reported in the literature, the following tables summarize the reported reaction conditions and yields for the synthesis of various di-O-acetyl-D-glucal derivatives using different lipases.
Table 1: Synthesis of 3,4-Di-O-acetyl-D-glucal via C-6 Deacetylation
| Enzyme | Substrate Concentration | Solvent System | pH | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |
| Candida rugosa lipase (B570770) (immobilized) | 20 mM | 50 mM Phosphate (B84403) buffer / Acetonitrile (80:20 v/v) | 4.0 | Room Temperature | 4 | ~100% conversion |
Table 2: Synthesis of 3,6-Di-O-acetyl-D-glucal via C-6 Deacetylation and Subsequent Acyl Migration
| Enzyme (for deacetylation) | Intermediate | Reagent (for migration) | Solvent System | pH (migration) | Temperature (°C) (migration) | Reaction Time (h) (migration) | Overall Yield (%) |
| Candida rugosa lipase | 3,4-Di-O-acetyl-D-glucal | Base (e.g., NaOH) | Aqueous buffer from previous step | 8.6 - 9.5 | 0 - 25 | 2 - 6 | Up to 90% |
Table 3: Synthesis of 4,6-Di-O-acetyl-D-glucal via C-3 Deacetylation
| Enzyme | Acyl Acceptor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pseudomonas fluorescens lipase | n-Butanol | Methyl tert-butyl ether (MTBE) | 40 | 22 | Not specified, but selective |
| Lipase G from Penicillium camemberti | n-Butanol | Methyl tert-butyl ether (MTBE) | Not specified | Not specified | Traces of product |
Table 4: General Kinetic Parameters of Relevant Lipases on Other Substrates
(Note: These parameters are not for this compound but provide a general reference for the catalytic activity of these enzymes.)
| Enzyme | Substrate | Km | Vmax | Source |
| Candida rugosa lipase | Olive oil | 0.15 mM | 51 µmol/(min·mg) | [1] |
| Pseudomonas sp. lipase | p-Nitrophenyl palmitate | 0.77 mM | 49.5 U/ml | [2] |
| Penicillium camemberti lipase | p-Nitrophenyl butyrate | Not specified | Specific activity: 85.9 ± 1.80 IU/mg | [3] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of 3,6-Di-O-acetyl-D-glucal
This protocol describes a two-step, one-pot synthesis involving the regioselective enzymatic deacetylation of this compound at the C-6 position, followed by a base-catalyzed intramolecular acyl migration from C-4 to C-6.
Step 1: Enzymatic Deacetylation at C-6
-
Reaction Setup:
-
Prepare a 20 mM solution of 3,4,6-Tri-O-acetyl-D-glucal in a mixture of 50 mM phosphate buffer (pH 4.0) and 20% acetonitrile.
-
Add immobilized Candida rugosa lipase to the solution.
-
Stir the mixture mechanically at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically around 4 hours), indicating the formation of 3,4-di-O-acetyl-D-glucal.
-
Step 2: Base-Catalyzed C-4 to C-6 Acyl Migration
-
Acyl Migration:
-
Remove the immobilized enzyme by filtration.
-
Adjust the pH of the filtrate to 8.6-9.5 with a suitable base (e.g., NaOH solution).
-
Maintain this pH for 2-6 hours at a temperature between 0°C and 25°C to promote the selective C-4 to C-6 acyl migration.
-
-
Work-up and Purification:
-
Once the acyl migration is complete (monitored by TLC), adjust the pH to an acidic value (e.g., 3-5) to stop the reaction.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain pure 3,6-Di-O-acetyl-D-glucal.
-
Protocol 2: Enzymatic Synthesis of 4,6-Di-O-acetyl-D-glucal
This protocol describes the regioselective deacetylation of this compound at the C-3 position.
-
Reaction Setup:
-
Dissolve 3,4,6-tri-O-acetyl-D-glucal in methyl tert-butyl ether (MTBE).
-
Add n-butanol as an acyl acceptor.
-
Add Pseudomonas fluorescens lipase to the solution.
-
Stir the reaction mixture at 40°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Visualizations
Workflow for the Chemoenzymatic Synthesis of 3,6-Di-O-acetyl-D-glucal
Caption: Chemoenzymatic synthesis of 3,6-Di-O-acetyl-D-glucal.
Logical Relationship of Regioselective Deacetylation
Caption: Regioselective deacetylation pathways of this compound.
References
- 1. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization of a Commercial Lipase from Penicillium camembertii (Lipase G) by Different Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glycosylation with Tri-O-acetyl-D-glucal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-O-acetyl-D-glucal in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway when using this compound as a glycosyl donor?
The primary reaction is the Ferrier rearrangement, a Lewis acid-catalyzed process that couples this compound with a nucleophile (glycosyl acceptor), typically an alcohol or phenol. This reaction proceeds through a delocalized allylic oxocarbenium ion intermediate to form 2,3-unsaturated glycosides. The predominant product is often the α-anomer due to the thermodynamic anomeric effect.
Q2: What are the most common side reactions observed during glycosylation with this compound?
The most frequently encountered side reaction is the Ferrier rearrangement itself, which can be considered a side reaction if the desired product is a 2-deoxyglycoside. Other notable side reactions include:
-
Glycal Dimerization or Polymerization: This can occur under strongly acidic conditions, leading to the formation of higher molecular weight byproducts.
-
Reaction with Solvent: If a nucleophilic solvent is used, it can compete with the glycosyl acceptor, leading to the formation of solvent-adducts.
-
Degradation: Harsh reaction conditions, such as high temperatures or very strong acids, can lead to the degradation of the starting material or the product.
Q3: How can I minimize the formation of the Ferrier rearrangement product if I am aiming for a different outcome?
To suppress the Ferrier rearrangement, consider the following:
-
Choice of Promoter/Catalyst: Use milder activation conditions. Some catalysts are specifically designed to favor other glycosylation pathways.
-
Protecting Groups: The nature of the protecting groups on the glycal can influence the propensity for this rearrangement.
-
Reaction Conditions: Careful control of reaction temperature and time can help minimize the formation of the Ferrier product.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Suggestion(s) |
| Low or No Yield of Desired Glycoside | 1. Inactive catalyst. 2. Presence of moisture. 3. Poor nucleophilicity of the acceptor. 4. Competing side reactions. | 1. Use a fresh batch of catalyst or a different Lewis acid. 2. Ensure all glassware is flame-dried and reagents are anhydrous. Use molecular sieves. 3. Increase the concentration of the acceptor. 4. Analyze the crude reaction mixture by TLC or NMR to identify byproducts and adjust conditions accordingly. |
| Formation of Multiple Products on TLC | 1. Ferrier rearrangement leading to α and β anomers. 2. Glycal dimerization/polymerization. 3. Reaction with solvent. | 1. Optimize catalyst and solvent to improve stereoselectivity. 2. Reduce the concentration of the glycal donor or add it slowly. Use a less acidic promoter. 3. Use a non-nucleophilic solvent (e.g., dichloromethane, acetonitrile). |
| Difficulty in Product Purification | 1. Similar polarities of product and byproducts. 2. Presence of polymeric material. | 1. Utilize different column chromatography solvent systems. Consider preparative TLC or HPLC. 2. Precipitate the polymeric material by adding a non-polar solvent to the crude mixture before chromatography. |
Quantitative Data Summary
The following table summarizes representative quantitative data for Ferrier glycosylation reactions of acetylated D-glucal derivatives with various alcohols. While not exclusively for this compound in all cases, this data provides a useful comparison of different promoters and their effect on reaction outcomes.
| Promoter | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| BF₃·OEt₂ | Various alcohols | Not specified | High | Predominantly α |
| La(NO₃)₃·6H₂O | Benzyl alcohol | 10 min | 94 | 85:15 |
| La(NO₃)₃·6H₂O | Methanol | 15 min | 92 | 82:18 |
| La(NO₃)₃·6H₂O | Phenol | 20 min | 90 | 80:20 |
| BDMS | Methanol | 1.5 h | 92 | 90:10 |
| BDMS | Benzyl alcohol | 2.0 h | 90 | 88:12 |
| 3,5-Dinitrobenzoic acid | Benzyl alcohol | 2-3 h | 81 | Predominantly α |
| Ceric Ammonium Nitrate (CAN) | Allyltrimethylsilane | 1 h | 88 | Exclusively α |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation (Ferrier Rearrangement)
This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., primary or secondary alcohol)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, SnCl₄, InCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Activated 4 Å molecular sieves
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Celite
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and activated 4 Å molecular sieves.
-
Add the anhydrous solvent to dissolve the glycal.
-
Add the glycosyl acceptor (1.2 - 2.0 eq) to the solution.
-
Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).
-
Slowly add the Lewis acid catalyst (0.1 - 1.0 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Filter the mixture through a pad of celite to remove molecular sieves and wash with the reaction solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Troubleshooting Protocol to Minimize Glycal Dimerization
This protocol is designed to minimize the formation of dimeric and polymeric byproducts.
Key Modifications from Protocol 1:
-
Concentration: Use a more dilute solution of the this compound (e.g., 0.05 M).
-
Addition of Glycal: Instead of adding all the glycal at once, add it dropwise as a solution over a prolonged period (e.g., 1-2 hours) to the solution of the acceptor and catalyst.
-
Catalyst Choice: Employ a milder Lewis acid or a lower catalyst loading (e.g., 0.05 - 0.1 eq).
Visualizations
Caption: Mechanism of the Ferrier Rearrangement.
Caption: Troubleshooting workflow for side reactions.
Technical Support Center: Purification of Tri-O-acetyl-D-glucal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-O-acetyl-D-glucal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PUR-001 | My this compound is not crystallizing from the crude reaction mixture. | - Presence of excess solvent.- Impurities inhibiting crystallization.- Incorrect solvent system for crystallization. | - Ensure the crude product is concentrated to a thick syrup or solid foam before attempting crystallization.- Purify the crude material using silica (B1680970) gel column chromatography prior to crystallization.- Attempt crystallization from a different solvent system, such as methyl tert-butyl ether/petroleum ether or ethanol.[1] |
| PUR-002 | TLC analysis of my column fractions shows poor separation between my product and an impurity. | - Inappropriate solvent system for column chromatography.- Column overloading.- Improperly packed column. | - Optimize the eluent system using TLC with various ratios of n-hexane and ethyl acetate (B1210297) (e.g., 4:1, 3:1, 2:1, 1:1) to achieve good separation.[2]- Use an appropriate ratio of silica gel to crude product (typically 20:1 to 50:1 by weight).[2]- Ensure the silica gel is evenly packed to avoid channeling. A thin layer of sand on top can prevent disturbance.[2] |
| PUR-003 | The yield of pure this compound is very low after column chromatography. | - Loss of product during extraction and washing steps.- Deacetylation of the product on the silica gel column.- Co-elution of the product with impurities. | - Ensure complete extraction from the aqueous phase during workup.- Minimize the time the compound spends on the silica gel. Consider using a faster flow rate if separation allows.- Re-evaluate the solvent system for better separation. Collect smaller fractions during chromatography. |
| PUR-004 | My purified product shows extra peaks in the 1H NMR spectrum, suggesting impurities. | - Incomplete removal of starting materials or byproducts.- Presence of partially deacetylated species (e.g., di-O-acetyl-D-glucal).- Residual solvents from purification. | - Re-purify the product using column chromatography with a shallower solvent gradient.- Potential impurities could include 3,4-di-O-acetyl-D-glucal or fully deacetylated D-glucal.[3]- Dry the purified product under high vacuum for an extended period to remove residual solvents. |
| PUR-005 | The product appears as an oil or syrup instead of a white crystalline solid. | - Presence of impurities that lower the melting point.- The product may require seeding with a small crystal to initiate crystallization. | - Re-purify by column chromatography.- If a pure sample is available, add a seed crystal to the concentrated solution. Alternatively, try scratching the inside of the flask with a glass rod at the solvent-air interface. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is silica gel column chromatography.[4] This technique is excellent for removing starting materials, byproducts, and other impurities from the crude reaction mixture.[2]
Q2: What is a typical solvent system for column chromatography of this compound?
A2: A mixture of n-hexane and ethyl acetate is the most frequently reported eluent system. The ratio is typically varied to achieve optimal separation, with common starting points being 4:1 or 2:1 (n-hexane:ethyl acetate).[5]
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).[2] The spots can be visualized under a UV lamp or by using a staining solution like ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate.[2]
Q4: What are some potential impurities I might encounter?
A4: Potential impurities can include unreacted starting materials, partially acetylated or deacetylated glucal derivatives (such as 3,4-di-O-acetyl-D-glucal), and the fully deacetylated D-glucal.[3]
Q5: What are the expected physical properties of pure this compound?
A5: Pure this compound is typically a white or off-white crystalline solid with a melting point in the range of 51-55 °C.[1][6]
Quantitative Data Summary
Table 1: Solvent Systems for Column Chromatography
| Compound | Stationary Phase | Eluent System | Overall Yield | Reference |
| 3,6-Di-O-acetyl-D-glucal | Silica Gel | n-Hexane / Ethyl Acetate (1:1) | 94% | [2] |
| 3,4-Di-O-acetyl-D-glucal | Silica Gel | n-Hexane / Ethyl Acetate (4:6) | Not Specified | [2] |
| D-Glucal Derivatives | Silica Gel | Petroleum Hexane / Ethyl Acetate (4:1 to 2:1) | Not Specified | [2] |
| 3,4,6-tri-O-benzyl-D-Glucal | Silica Gel | Petroleum Hexane / Ethyl Acetate (4:1 to 2:1) | 86% | [5] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Appearance | White or white-like crystalline powder | [1] |
| Melting Point | 51-53 °C | [1] |
| Boiling Point | 343.1±42.0 °C at 760 mmHg | [1] |
| Density | 1.2±0.1 g/cm³ | [1] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, EtOH, MeOH, THF |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined ratio of n-hexane and ethyl acetate (e.g., 3:1) to determine the optimal eluent for separation.[2]
-
Visualize the spots under a UV lamp or with a chemical stain. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack evenly, draining excess solvent.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the eluent flows through the column.
-
Continuously monitor the collected fractions by TLC to identify those containing the pure product.[2]
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[2]
-
Characterize the purified product using analytical techniques such as NMR and Mass Spectrometry.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing the Ferrier Rearrangement
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the Ferrier rearrangement reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Ferrier rearrangement, offering potential causes and actionable solutions.
Question: My reaction yield is extremely low or the reaction is not proceeding. What are the common causes and how can I fix this?
Answer: Low to no product formation is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst is the engine of this reaction. Ensure it is fresh and anhydrous. Many Lewis acids are sensitive to moisture, which can lead to deactivation. Consider using freshly opened bottles or purifying/drying the catalyst before use.
-
Inappropriate Catalyst Choice: Not all Lewis acids are equally effective for all substrates. A catalyst that works well for one glycal may be inefficient for another. For instance, FeCl₃ was found to be more efficient than BF₃·OEt₂ for coupling certain glycals with diosgenin[1][2]. It may be necessary to screen a panel of Lewis acids to find the optimal one for your specific transformation[1][2][3].
-
Use of Protic Acids: While the Ferrier rearrangement can sometimes be carried out with protic acids, this approach is often associated with lower chemical yields due to competitive acid-catalyzed electrophilic addition reactions that form 2-deoxyglycosides as byproducts[1][2]. Lewis acids are generally preferred as they specifically promote the desired rearrangement by cleaving the C3-leaving group without initiating this side reaction[1][2].
-
Solvent Issues: The reaction is highly sensitive to the choice of solvent. Reactions may fail to proceed in certain solvents like toluene (B28343) and acetonitrile (B52724) (ACN) at room temperature. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are often effective solvents[4].
-
Low Reactivity of Substrates: Some glycals are inherently less reactive. For example, acetylated galactal can undergo the reaction less readily than acetylated glucal[1]. This may require more forcing conditions (higher temperature, longer reaction time) or a more potent catalyst.
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// Solutions sol1a [label="Use fresh, anhydrous\nLewis acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Screen different\nLewis acids (e.g., SnCl₄,\nInCl₃, Cu(OTf)₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Change solvent\n(try DCM or DCE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Adjust temperature\nand reaction time", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Increase catalyst loading\nor use a stronger catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Use a Lewis acid instead\nof a protic acid to avoid\nelectrophilic addition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label=" Check\nCatalyst "]; start -> cause2 [label=" Review\nConditions "]; start -> cause3 [label=" Evaluate\nSubstrate "]; start -> cause4 [label=" Analyze\nByproducts "];
cause1 -> sol1a; cause1 -> sol1b; cause2 -> sol2a; cause2 -> sol2b; cause3 -> sol3; cause4 -> sol4; } Troubleshooting workflow for low reaction yield.
Question: I am getting a mixture of α and β anomers. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a common challenge. The ratio of anomers is influenced by several factors.
-
Solvent Effect: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. For instance, utilizing Et₂O can result in moderate yield and stereoselectivity[4]. Perfluorinated solvents have been shown to enhance stereocontrol at the anomeric center in some acid-catalyzed Ferrier-type reactions[5].
-
Catalyst Choice: The nature of the Lewis acid and its counter-ions can direct the nucleophilic attack to a specific face of the intermediate. Some catalysts, like Tm(OTf)₃ and Gd(OTf)₃, have been reported to give higher α:β selectivities under certain conditions[3].
-
Substrate Control: The stereoselectivity is often dictated by the conformational stability of the product[1][2]. The orientation of substituents on the glycal ring (the vinylogous anomeric effect) influences the stability of the intermediate and the trajectory of the incoming nucleophile[4]. For hexoses, products with an α-configuration are often favored, while pentoses may predominantly yield the β-configuration[1][2].
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can sometimes improve selectivity by favoring the kinetically controlled product.
Data on Reaction Conditions
Optimizing the Ferrier rearrangement often involves screening Lewis acids and conditions. The following table summarizes results from various studies for the reaction of tri-O-acetyl-D-glucal with different alcohols.
| Lewis Acid | Nucleophile (Alcohol) | Solvent | Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |
| InCl₃ | Methanol | Dichloromethane | Room Temp. | N/A | 7:1 | [6] |
| SnCl₄ | Methanol | Dichloromethane | -78 °C, 10 min | 83% | 86:14 | [6] |
| BF₃·O(C₂H₅)₂ | Isopropanol | Dichloromethane | Room Temp., 24 hr | 95% | N/A | [6] |
| BF₃·O(C₂H₅)₂ | Benzyl (B1604629) alcohol | Dichloromethane | -20 °C to RT, 1 hr | 98% | N/A | [6] |
| ZnCl₂ | Ethanol | Toluene | Room Temp., 30-60 min | 65-95% | 89:11 | [6] |
| FeCl₃ | Diosgenin | Et₂O / DCM (2:1) | N/A | Efficient | N/A | [1][2] |
General Experimental Protocol
The following is a generalized protocol for a Lewis acid-catalyzed Ferrier rearrangement. Specific quantities, temperatures, and reaction times must be optimized for each unique substrate and nucleophile combination.
Materials:
-
Glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal)
-
Nucleophile (e.g., an alcohol, 1.2-2.0 equivalents)
-
Lewis Acid Catalyst (e.g., SnCl₄, InCl₃, 0.1-1.2 equivalents)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Materials for work-up (e.g., saturated NaHCO₃ solution, brine, MgSO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Preparation: Ensure all glassware is oven or flame-dried to remove moisture.
-
Reaction Setup: Dissolve the glycal and the nucleophile in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). If using a solid catalyst or molecular sieves, add them at this stage.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting glycal is consumed.
-
Quenching: Once the reaction is complete, quench it by slowly adding a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2,3-unsaturated glycoside.
-
Characterization: Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and determine the anomeric ratio.
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// Edges prep -> setup; setup -> cool; cool -> add; add -> monitor; monitor -> quench [label=" Reaction\nComplete "]; quench -> workup; workup -> dry; dry -> purify; purify -> end; } General experimental workflow for the Ferrier rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Ferrier rearrangement? The reaction is initiated by a Lewis acid, which coordinates to the oxygen at C3 of the glycal, facilitating the departure of the leaving group (e.g., acetate). This generates a resonance-stabilized allyloxycarbenium ion intermediate[6]. This electrophilic intermediate is then attacked at the anomeric carbon (C1) by a nucleophile, resulting in the formation of a 2,3-unsaturated glycoside with the double bond shifted from the C1-C2 position to the C2-C3 position[4].
Q2: What types of nucleophiles can be used in this reaction? The Ferrier rearrangement is quite versatile and works with a broad range of nucleophiles. This allows for the synthesis of various classes of glycosides, including:
-
O-glycosides: Using alcohols or phenols as nucleophiles.
-
N-glycosides: Using nitrogen-based nucleophiles.
-
S-glycosides: Using thiols as nucleophiles.
-
C-glycosides: Using carbon-based nucleophiles like silanes or silyl (B83357) enol ethers[3][6].
Q3: Why is a Lewis acid typically required? A Lewis acid is crucial for activating the glycal. It coordinates to the leaving group at the C3 position, making it a better leaving group and promoting the formation of the key allyloxycarbenium ion intermediate[6]. Unlike protic acids, which can lead to unwanted side reactions like electrophilic addition to the double bond, Lewis acids specifically direct the reaction towards the desired rearrangement pathway[1][2].
Q4: Can substrates with acid-sensitive protecting groups be used? Caution is advised. Since the reaction is promoted by Lewis or Brønsted acids, protecting groups that are labile under acidic conditions (e.g., silyl ethers like TBDMS, or acetals like trityl) may be cleaved. The choice of catalyst is critical; milder Lewis acids (e.g., InCl₃) or very short reaction times at low temperatures might be compatible. It is often necessary to screen conditions or choose more robust protecting groups (e.g., benzyl ethers, esters) for the glycal substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis Using Tri-O-acetyl-D-glucal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tri-O-acetyl-D-glucal in stereoselective synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments with this compound.
Q1: My Ferrier rearrangement reaction is sluggish or incomplete. What are the possible causes and how can I resolve this?
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst may have degraded due to exposure to moisture.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion.
-
Low Reaction Temperature: The temperature may be too low for the specific catalyst and substrate combination.
-
Sterically Hindered Nucleophile: Bulky nucleophiles (acceptors) can significantly slow down the reaction rate.
-
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.
Troubleshooting Steps:
-
Catalyst Activity: Use a freshly opened bottle of the Lewis acid or purify/distill it before use. Ensure all glassware is rigorously dried.
-
Catalyst Loading: Incrementally increase the catalyst loading. For many Lewis acids, a starting point of 0.1 equivalents is common, but this can be adjusted.[1]
-
Temperature: Gradually increase the reaction temperature. Some reactions that are slow at room temperature proceed smoothly at higher temperatures (e.g., 80°C in acetonitrile).[2]
-
Reaction Time: Extend the reaction time and monitor progress closely using Thin Layer Chromatography (TLC).
-
Solvent Choice: Consider switching to a different solvent. While dichloromethane (B109758) is common, acetonitrile (B52724) or toluene (B28343) can be effective alternatives, depending on the catalyst.[1][2]
Q2: I'm observing a poor α:β stereoselectivity in my glycosylation reaction. How can I improve the α-selectivity?
Background:
The formation of the α-anomer is often thermodynamically favored in the Ferrier rearrangement due to the anomeric effect.[2][3] However, various factors can influence the stereochemical outcome.
Strategies to Enhance α-Selectivity:
-
Choice of Lewis Acid: Strong Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) are known to predominantly yield the α-anomer.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role. Non-polar solvents like toluene can enhance α-selectivity.[1] The use of perfluorinated solvents has also been shown to significantly improve α-selectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate.
-
Nucleophile (Acceptor) Choice: Less sterically demanding nucleophiles may favor the formation of the α-product.
Q3: I have isolated an unexpected byproduct in my reaction. What could it be and how can I avoid its formation?
Common Byproducts:
-
C-3 Substituted Products: In some cases, nucleophilic attack can occur at the C-3 position, leading to the formation of a C-3 substituted product instead of the desired C-1 glycoside.
-
Dimerization Products: this compound can sometimes dimerize under acidic conditions.[5]
-
Degradation Products: Harsh reaction conditions (e.g., strong acid, high temperature for prolonged periods) can lead to the degradation of the starting material or product.
Mitigation Strategies:
-
Confirm Structure: Use spectroscopic methods like NMR and mass spectrometry to definitively identify the structure of the byproduct.
-
Modify Reaction Conditions:
-
To avoid C-3 substitution, carefully select the Lewis acid and solvent combination.
-
To minimize dimerization and degradation, use milder reaction conditions: lower the temperature, reduce the reaction time, or use a less aggressive Lewis acid.[6]
-
-
Purification: If a small amount of byproduct is formed, it can often be separated from the desired product by silica (B1680970) gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the Ferrier rearrangement and why is it a key reaction for this compound?
The Ferrier rearrangement is an allylic rearrangement of glycals, such as this compound, catalyzed by a Lewis or Brønsted acid.[3] It involves the displacement of the substituent at the C-3 position (an acetate (B1210297) group in this case) and subsequent attack of a nucleophile at the anomeric C-1 position. This reaction is crucial because it provides a direct and stereoselective route to 2,3-unsaturated glycosides, which are valuable synthetic intermediates for a wide range of biologically active molecules, including oligosaccharides and natural products.[2][3]
Q2: Which factors have the most significant impact on the stereochemical outcome of the Ferrier rearrangement?
Several factors synergistically determine the α/β selectivity of the glycosylation:
-
Catalyst: The nature and strength of the Lewis acid are paramount. Different catalysts can stabilize the intermediate oxocarbenium ion differently, thus influencing the trajectory of the nucleophilic attack.[1]
-
Solvent: The solvent's polarity and ability to coordinate with the catalyst and intermediates can significantly alter the stereochemical course of the reaction.[1]
-
Nucleophile (Acceptor): The steric bulk and electronic properties of the nucleophile influence the facial selectivity of its attack on the intermediate.[1]
-
Temperature: Reaction temperature can affect the equilibrium between the α and β products.[1]
Q3: What are some commonly used Lewis acids for promoting the Ferrier rearrangement with this compound, and how do they compare?
A variety of Lewis acids have been successfully employed. Their performance in terms of reaction time, yield, and stereoselectivity can vary. Data for the closely related 3,4,6-tri-O-acetyl-D-glucal, which serves as a strong predictive model, is summarized below.[4]
Data Presentation
Table 1: Comparison of Promoters for the Ferrier Glycosylation of 3,4,6-Tri-O-acetyl-D-glucal [4]
| Promoter | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| Boron trifluoride etherate (BF₃·OEt₂) | Various alcohols | Not specified | High | Predominantly α |
| Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) | Benzyl alcohol | 10 min | 94 | 85:15 |
| Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) | Methanol | 15 min | 92 | 82:18 |
| Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) | Phenol | 20 min | 90 | 80:20 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation (Ferrier Rearrangement) [1]
-
Preparation: To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equivalent) and the alcohol/phenol acceptor (1.1-1.2 equivalents) in a dry solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (0.1 equivalents) at the desired temperature (e.g., -20 °C to room temperature).
-
Reaction: Stir the reaction mixture and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Dilute the mixture with the reaction solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-unsaturated glycoside.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Mechanism of the Lewis acid-catalyzed Ferrier Rearrangement.
Caption: A workflow for troubleshooting Ferrier rearrangement reactions.
References
Technical Support Center: Troubleshooting Glycosylation Reactions
Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical, enzymatic, and chemoenzymatic glycosylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to resolve specific issues you might encounter during your glycosylation reactions.
Chemical Glycosylation
Question 1: Why did my chemical glycosylation reaction fail or result in a low yield?
Answer:
Failure or low yield in chemical glycosylation can stem from multiple factors, ranging from reactant stability to reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes and Troubleshooting Steps:
-
Substrate Degradation: The glycosyl donor or acceptor may be unstable under the reaction conditions.[1]
-
Troubleshooting:
-
Verify Substrate Stability: Before the reaction, test the stability of your donor and acceptor under the planned reaction conditions (solvent, temperature, promoter) for a short period. Analyze for degradation using TLC or LC-MS.
-
Milder Conditions: Employ milder reaction conditions. This could involve using a less acidic promoter, a lower temperature, or a shorter reaction time.[2] For instance, if strong acids are causing degradation, consider a cooperatively catalyzed Koenigs-Knorr reaction which uses a small amount of a strong acid additive for shorter reaction times.[2]
-
-
-
Poor Donor Activation: The leaving group on the glycosyl donor may not be effectively activated by the promoter.[3]
-
Troubleshooting:
-
Choice of Promoter: Ensure the promoter is appropriate for the leaving group. For example, thioglycosides can be activated by various promoters like NIS/TfOH, or iron(III) triflate.[4]
-
Activator Concentration: Optimize the concentration of the activator. Insufficient activator will lead to incomplete reaction, while excess can sometimes lead to side reactions.
-
-
-
Solvent Effects: The choice of solvent is critical and can significantly influence the reaction's outcome and stereoselectivity.[2][5]
-
Troubleshooting:
-
Solvent Polarity: For SN2-like reactions where stereoselectivity is key, use the least polar solvent that allows for a homogeneous solution, often dichloromethane.[5] More polar solvents can lead to loss of stereoselectivity.[5]
-
Participating Solvents: Avoid solvents like nitriles (e.g., acetonitrile), ethers, and amides unless their participating effects are desired to influence stereochemistry.[5]
-
-
-
Protecting Group Effects: The nature of the protecting groups on both the donor and acceptor can significantly impact reactivity.[2][6]
-
Troubleshooting:
-
"Arming" vs. "Disarming" Groups: Electron-donating groups (e.g., benzyl) increase reactivity ("arming"), while electron-withdrawing groups (e.g., acetyl) decrease it ("disarming").[6] If the reaction is sluggish, consider switching to more "arming" protecting groups.
-
Neighboring Group Participation: A participating group at the C2 position of the donor (e.g., an acetyl group) will predominantly yield a 1,2-trans-glycoside. For a 1,2-cis-glycoside, a non-participating group (e.g., a benzyl (B1604629) ether) is required.[6]
-
-
-
Temperature Control: Glycosylation reactions can be highly sensitive to temperature.[7]
-
Troubleshooting:
-
Consistent Temperature: Maintain a single, controlled reaction temperature instead of gradually increasing it, which can lead to side reactions.[5][7]
-
Low Temperature for Stereoselectivity: For reactions requiring an SN2-like mechanism to enhance stereoselectivity, conduct them at the lowest temperature that allows for a practical reaction time.[5]
-
-
A general troubleshooting workflow for a failed chemical glycosylation reaction is illustrated below:
Caption: Troubleshooting workflow for failed chemical glycosylation.
Enzymatic Glycosylation
Question 2: My enzymatic glycosylation is inefficient. What are the common causes and solutions?
Answer:
Inefficient enzymatic glycosylation can be due to issues with the enzyme, substrates, or reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Enzyme Activity: The glycosyltransferase or glycosidase may have low activity.
-
Troubleshooting:
-
Enzyme Quality: Ensure the enzyme is from a reliable source and has been stored correctly. Perform an activity assay with a known standard substrate.
-
Cofactors: Check if the enzyme requires specific metal ions or other cofactors for its activity and ensure they are present in the optimal concentration.
-
-
-
Substrate Availability and Recognition:
-
Troubleshooting:
-
Sugar Nucleotide Donor: The activated sugar donor (e.g., UDP-Glc, CMP-Neu5Ac) may be limiting or degrading. Ensure it is freshly prepared or purchased from a reputable supplier. Consider using an enzymatic regeneration system for the sugar nucleotide to maintain its concentration.[8]
-
Acceptor Specificity: The enzyme may have strict specificity for the acceptor molecule. Verify that your acceptor is a known substrate for the enzyme.
-
Amino Acid Sequence and Protein Conformation: For protein glycosylation, the amino acid sequence and the protein's conformation are critical.[9] The target glycosylation site must be accessible to the enzyme. Denaturation and refolding of the protein substrate might be necessary.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
pH and Temperature: Optimize the pH and temperature of the reaction buffer for the specific enzyme being used.
-
Inhibitors: Ensure that the reaction mixture does not contain any known inhibitors of the enzyme. Product inhibition can also occur, so consider strategies to remove the product as it is formed.
-
-
-
Incomplete Glycan Release (for analysis): When analyzing glycoproteins, the enzymatic release of glycans might be incomplete.
-
Troubleshooting:
-
The decision-making process for troubleshooting enzymatic glycosylation is outlined below:
Caption: Troubleshooting enzymatic glycosylation reactions.
Analysis and Purification
Question 3: I am having trouble purifying my glycoprotein (B1211001). What are the best strategies?
Answer:
The purification of glycoproteins can be challenging due to their heterogeneity and the masking of protein surfaces by glycans.[11][12]
Purification Strategies:
-
Lectin Affinity Chromatography: This is a powerful technique that separates glycoproteins based on the specific binding of their glycan moieties to immobilized lectins.[12] Elution is typically achieved using a competing sugar.[12]
-
Ion-Exchange Chromatography (IEX): Glycosylation can alter the isoelectric point (pI) of a protein, making IEX a viable purification method.[12] However, the high degree of glycosylation can sometimes mask the protein's surface charge, leading to poor binding.[12] In such cases, extensive screening of pH and buffer conditions is necessary.[12]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to separate glycoproteins from smaller or larger contaminants.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their hydrophobicity and can be effective for glycoproteins.
Troubleshooting Poor Binding in IEX:
-
Masked pI: The theoretical pI of the protein may not be accurate due to the glycan modifications.[12]
-
Solution: Perform binding experiments across a wide range of pH values to determine the optimal binding conditions empirically.[12]
-
-
Sample Pre-processing: Interfering substances in the sample can prevent binding.
-
Solution: Ensure proper pre-processing steps like buffer exchange, removal of lipids and nucleic acids, and sample concentration.[11]
-
Data and Protocols
Table 1: Common Promoters in Chemical Glycosylation and Their Applications
| Promoter System | Glycosyl Donor | Typical Application | Reference |
| NIS / TfOH | Thioglycosides | General purpose, highly reactive | [1] |
| Bi(OTf)3 | Glycosyl Trichloroacetimidates | Milder alternative to silver salts | [1] |
| Ag2O / TfOH | Glycosyl Chlorides | Koenigs-Knorr reaction | [2] |
| Iron(III) triflate | Thioglycosides | Efficient activation | [4] |
Table 2: Common Enzymes for Glycan Release and Their Specificity
| Enzyme | Linkage Cleaved | Common Applications | Limitations | Reference |
| PNGase F | N-glycans | Release of most common N-glycans from glycoproteins | Does not cleave N-glycans with core α(1,3)-fucosylation | [10] |
| Endoglycosidase H (Endo H) | N-glycans | Cleaves high-mannose and some hybrid N-glycans | Does not cleave complex N-glycans | N/A |
| O-Glycosidase | O-glycans | Releases core 1 and core 3 O-glycans | Requires prior removal of sialic acids | [13] |
Experimental Protocols
Protocol 1: General Procedure for a Chemical Glycosylation Reaction (Thioglycoside Donor)
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reactants: Dissolve the glycosyl acceptor (1.0 eq) and the thioglycoside donor (1.2-1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane). Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Activation: In a separate flask, prepare a solution of the promoter (e.g., N-iodosuccinimide (NIS), 1.5 eq) in the reaction solvent. Add the activating acid (e.g., triflic acid (TfOH), 0.1-0.2 eq) to the promoter solution.
-
Reaction: Add the promoter/activator solution dropwise to the cooled solution of the donor and acceptor.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution for reactions involving NIS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Enzymatic Release of N-linked Glycans using PNGase F
-
Denaturation: To a solution of the glycoprotein (e.g., 100 µg in 30 µL of water), add 10 µL of 5x denaturing buffer (e.g., 2.5% SDS, 500 mM DTT). Heat at 95 °C for 5 minutes.
-
Detergent Sequestration: Cool the sample to room temperature. Add 10 µL of 5x reaction buffer (e.g., 250 mM sodium phosphate, pH 7.5) and 10 µL of a detergent sequestration solution (e.g., 5% NP-40).
-
Enzymatic Digestion: Add 1-2 µL of PNGase F. Incubate at 37 °C for 2-4 hours (or overnight for complete deglycosylation).
-
Analysis: The released glycans can be analyzed directly by mass spectrometry or labeled with a fluorescent tag for HPLC or CE analysis. The deglycosylated protein can be analyzed by SDS-PAGE to confirm the shift in molecular weight.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Contemporary Synthetic Glycoscience: A Theme Issue Dedicated to the Memory of Hans Paulsen [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Guide to Glycosylation Analysis | Ludger Ltd [ludger.com]
- 11. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Activating Tri-O-acetyl-D-glucal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for the activation of Tri-O-acetyl-D-glucal, a critical step in the synthesis of various glycosides and oligosaccharides.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for activating this compound?
A1: The most common reaction is the Ferrier rearrangement, a nucleophilic substitution reaction that introduces a nucleophile at the anomeric carbon (C-1) of the glucal with an allylic rearrangement. This reaction is widely used for the synthesis of 2,3-unsaturated glycosides.[2]
Q2: What are the key factors to consider when selecting a catalyst for this reaction?
A2: The choice of catalyst, also referred to as a promoter, is critical for determining the efficiency, stereoselectivity (the ratio of α to β anomers), and overall success of the glycosylation reaction.[3] Key factors include the desired anomeric selectivity, the nature of the alcohol acceptor, reaction time, and desired yield.
Q3: Which catalysts are commonly used for the Ferrier glycosylation of this compound?
A3: Several Lewis acids and other promoters have been successfully employed. Commonly used catalysts include Boron trifluoride etherate (BF₃·OEt₂), Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), Bromodimethylsulfonium bromide (BDMS), and Perfluorophenylboronic acid.[3]
Q4: How does the choice of alcohol acceptor affect the reaction?
A4: The reactivity and steric hindrance of the alcohol acceptor can influence the reaction rate and, in some cases, the stereoselectivity of the glycosylation. Different acceptors may require optimization of the catalyst and reaction conditions.
Q5: Are there any common side reactions to be aware of?
A5: Yes, common side reactions include glycal dimerization or polymerization, particularly under strongly acidic conditions, and reactions with the solvent if it is nucleophilic.[4] Acyl migration, where an acetyl group moves to a different position on the sugar ring, can also occur, especially under neutral or basic conditions.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inefficient catalyst activation: The catalyst may be old, impure, or used in insufficient quantity. Decomposition of starting material: this compound can be sensitive to strongly acidic conditions. Presence of water: Moisture can deactivate many Lewis acid catalysts. | Verify catalyst quality and quantity: Use a fresh batch of catalyst or increase the molar ratio. Use milder reaction conditions: Consider a less acidic catalyst or lower the reaction temperature. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly before use. |
| Poor stereoselectivity (undesired anomer ratio) | Incorrect catalyst choice: Some catalysts inherently favor the formation of one anomer over the other. Reaction temperature: Temperature can significantly influence the stereochemical outcome. Solvent effects: The polarity and coordinating ability of the solvent can affect the transition state of the reaction. | Select a catalyst known for high stereoselectivity: Refer to the data table below for guidance. Optimize reaction temperature: Try running the reaction at a lower temperature, which often favors the formation of the kinetic product. Experiment with different solvents: A less polar solvent may improve selectivity in some cases. |
| Formation of multiple byproducts | Glycal dimerization/polymerization: This is often caused by excessive acidity. Reaction with solvent: Nucleophilic solvents can compete with the desired alcohol acceptor. Acyl migration: Under neutral or slightly basic conditions, the acetyl groups can migrate, leading to isomeric impurities. | Reduce catalyst concentration: Use the minimum effective amount of catalyst. Use a non-nucleophilic solvent: Dichloromethane (B109758) or toluene (B28343) are common choices. Control pH: Maintain a slightly acidic pH to suppress acyl migration. If the reaction must be run under neutral or basic conditions, consider protecting groups that are not prone to migration.[5] |
| Ferrier rearrangement is slow or incomplete | Insufficient catalyst activity: The chosen promoter may not be active enough for the specific substrate combination. Sterically hindered alcohol: Bulky alcohols may react more slowly. | Switch to a more reactive catalyst: For example, La(NO₃)₃·6H₂O is known for promoting rapid reactions.[3] Increase reaction temperature or time: Monitor the reaction by TLC to determine the optimal endpoint. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the Ferrier glycosylation of 3,4,6-tri-O-acetyl-D-glucal with different alcohol acceptors. This data can serve as a guide for selecting a suitable catalyst for your specific application.[3]
| Catalyst | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| **Boron trifluoride etherate (BF₃·OEt₂) ** | Various alcohols | Not specified | High | Predominantly α | [2][3] |
| Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) | Benzyl alcohol | 10 min | 94 | 85:15 | [3] |
| Methanol | 15 min | 92 | 82:18 | [3] | |
| Phenol | 20 min | 90 | 80:20 | [3] | |
| Bromodimethylsulfonium bromide (BDMS) | Methanol | 1.5 h | 92 | 90:10 | [3] |
| Benzyl alcohol | 2.0 h | 90 | 88:12 | [3] | |
| Isopropanol | 2.5 h | 85 | 85:15 | [3] | |
| Perfluorophenylboronic acid | Benzyl alcohol | 2 h | 92 | Predominantly α | [3] |
| n-Butyl alcohol | 3 h | 75 | Predominantly α | [3] | |
| Cyclohexyl alcohol | 4 h | 68 | Predominantly α | [3] |
Experimental Protocols
General Procedure for Ferrier Glycosylation using Lanthanum(III) Nitrate Hexahydrate [3]
-
To a mixture of 3,4,6-tri-O-acetyl-D-glucal (1 mmol) and the alcohol acceptor (1.1 mmol), add Lanthanum(III) nitrate hexahydrate (5 mol%).
-
Stir the reaction mixture at room temperature under solvent-free conditions for the time specified in the table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
General Procedure for Ferrier Glycosylation using Bromodimethylsulfonium Bromide (BDMS) [3]
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1 mmol) and the alcohol acceptor (1.1 equiv.) in dry dichloromethane (2 mL), add BDMS (10 mol%) at room temperature.
-
Stir the reaction mixture for the time indicated in the table.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Ferrier glycosylation of this compound.
Caption: Decision-making flowchart for catalyst selection in this compound activation.
References
- 1. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. addi.ehu.es [addi.ehu.es]
Validation & Comparative
A Comparative Guide to Tri-O-acetyl-D-glucal and Other Glycosyl Donors for Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the successful construction of complex oligosaccharides and glycoconjugates. Tri-O-acetyl-D-glucal, a versatile and reactive building block, is frequently employed for the synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement. This guide provides an objective comparison of this compound with other prominent glycosyl donors, supported by experimental data, to inform the selection of the most suitable donor for specific synthetic applications.
Performance Comparison of Glycosyl Donors
The efficacy of a glycosyl donor is primarily assessed by its reactivity, the stereoselectivity of the resulting glycosidic bond, and the yield of the desired product. The following tables summarize the performance of this compound in comparison to other widely used glycosyl donors such as thioglycosides and glycosyl trichloroacetimidates. It is important to note that direct comparison can be challenging due to the variability in reaction conditions, substrates, and promoters used in different studies.
Table 1: Performance Comparison of this compound with Various Promoters
| Promoter/Catalyst | Glycosyl Acceptor | Solvent | Time | Yield (%) | α:β Ratio |
| Boron trifluoride etherate (BF₃·OEt₂) | Various alcohols | Dichloromethane (B109758) | Not Specified | High | Predominantly α |
| Lanthanum(III) nitrate (B79036) hexahydrate | Benzyl alcohol | Solvent-free | 10 min | 94 | 85:15 |
| Lanthanum(III) nitrate hexahydrate | Methanol | Solvent-free | 15 min | 92 | 82:18 |
| Bromodimethylsulfonium bromide (BDMS) | Various alcohols | Dichloromethane | Not Specified | High | Predominantly α |
Data presented is for the Ferrier glycosylation of 3,4,6-tri-O-acetyl-D-glucal, which serves as a strong predictive model for the reactivity of 3,6-di-O-acetyl-D-glucal.[1][2]
Table 2: General Performance Comparison of Different Glycosyl Donor Classes
| Glycosyl Donor Class | General Reactivity | Stability | Activation Conditions | Common Promoters | Stereocontrol |
| Glycals (e.g., this compound) | High (Ferrier Rearrangement) | Moderate | Mild Lewis acidic | BF₃·OEt₂, InCl₃, SnCl₄ | Generally α-selective in Ferrier reaction |
| Thioglycosides | Tunable ("armed" vs. "disarmed") | High | Requires thiophilic promoters | NIS/TfOH, DMTST, BSP/Tf₂O | Dependent on protecting groups and promoter |
| Glycosyl Trichloroacetimidates | High | Moderate | Mildly acidic | TMSOTf, BF₃·OEt₂ | Excellent, often directed by C-2 participating groups |
| Glycosyl Halides | High | Low | Requires promoter (e.g., silver salts) | AgOTf, Hg(CN)₂ | Dependent on C-2 protecting group (Koenigs-Knorr) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for glycosylation reactions using this compound and other common glycosyl donors.
Protocol 1: Ferrier Glycosylation using this compound with a Lewis Acid Promoter
This protocol describes a general procedure for the synthesis of 2,3-unsaturated O-glycosides.[2]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal (1.0 equiv)
-
Glycosyl acceptor (e.g., phenol, 1.1 equiv)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine (B128534) (for quenching)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal and the glycosyl acceptor in the specified anhydrous solvent at the desired temperature, add the Lewis acid catalyst.
-
Stir the reaction mixture for the specified time while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the corresponding 2,3-unsaturated glycoside.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol outlines a common method for activating thioglycosides using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH).[3]
Materials:
-
Thioglycoside donor (1.0–3.0 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-iodosuccinimide (NIS) (1.2–4.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1–0.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flask containing the glycosyl acceptor and thioglycoside donor, add dry toluene (B28343) and remove residual water by azeotropic distillation. Place the flask under high vacuum for 3 hours.
-
In a separate two-necked flask, add activated molecular sieves and heat at 300°C for 2 hours in vacuo. Cool to room temperature under an argon atmosphere.
-
Dissolve the dried donor and acceptor in anhydrous CH₂Cl₂ and transfer the solution to the flask containing the molecular sieves via cannula.
-
Add NIS to the suspension at room temperature.
-
Cool the mixture to the desired temperature (e.g., -80°C to 0°C) and stir for 1 hour.
-
Add TfOH to the mixture and continue stirring until the thioglycoside donor is consumed, as monitored by TLC.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Filter the mixture through Celite®, wash the filtrate with saturated aqueous Na₂S₂O₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Glycosylation using a Glycosyl Trichloroacetimidate (B1259523) Donor
This protocol describes a general method for glycosylation using a highly reactive trichloroacetimidate donor.
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane)
-
Activated molecular sieves (4 Å)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the glycosyl trichloroacetimidate donor and the glycosyl acceptor in the anhydrous solvent containing activated molecular sieves.
-
Cool the mixture to the appropriate temperature (typically -78°C to 0°C).
-
Add TMSOTf dropwise to the stirred solution.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a few drops of triethylamine or saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, dilute with the solvent, and filter.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualizing Glycosylation Concepts and Workflows
Diagrams are invaluable tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate key concepts and workflows in glycosylation chemistry.
References
Anomeric Selectivity in Tri-O-acetyl-D-glucal Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tri-O-acetyl-D-glucal is a versatile and widely utilized starting material in carbohydrate chemistry, serving as a key precursor for the synthesis of a diverse array of 2-deoxyglycosides and other complex carbohydrates. A critical aspect of its reactivity lies in the control of anomeric selectivity—the preferential formation of one anomeric stereoisomer (α or β) over the other. This guide provides a comparative analysis of the anomeric selectivity observed in key reactions of this compound, supported by experimental data, to aid researchers in selecting optimal conditions for their synthetic targets.
Factors Influencing Anomeric Selectivity
The stereochemical outcome of reactions at the anomeric center of this compound is governed by a delicate interplay of several factors:
-
Nature of the Electrophile/Catalyst: The choice of electrophile or Lewis acid catalyst is paramount in directing the stereoselectivity. Different catalysts can stabilize the intermediate oxocarbenium ion to varying degrees, influencing the facial selectivity of the nucleophilic attack.
-
Nucleophile (Acceptor): The steric bulk and electronic properties of the incoming nucleophile play a crucial role. Sterically hindered nucleophiles may favor the formation of the less hindered anomer.
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability and reactivity of the intermediates, thereby influencing the anomeric ratio.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the product distribution.
Comparison of Key Reaction Types
This guide focuses on two primary classes of reactions involving this compound: the Ferrier rearrangement (a glycosylation reaction) and electrophilic addition reactions.
The Ferrier Rearrangement: Predominantly α-Selective
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides. In the case of this compound, this reaction generally exhibits a strong preference for the formation of the α-anomer. This selectivity is often attributed to the thermodynamic anomeric effect.
Below are tables summarizing the anomeric selectivity of the Ferrier rearrangement with various alcohols and catalysts.
Table 1: Anomeric Selectivity in Lewis Acid-Catalyzed Ferrier Rearrangement with Alcohols
| Entry | Alcohol Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | α:β Ratio |
| 1 | Benzyl alcohol | Bi(OTf)₃ (10) | CH₂Cl₂ | 1 | 92 | >95:5 |
| 2 | Cyclohexanol | Bi(OTf)₃ (10) | CH₂Cl₂ | 1.5 | 88 | >95:5 |
| 3 | 1-Octanol | FeCl₃ (15) | CH₂Cl₂ | 2 | 82 | >95:5 |
| 4 | Propargyl alcohol | BF₃·OEt₂ (20) | CH₂Cl₂ | 1 | 89 | >95:5 |
| 5 | Benzyl alcohol | 3,5-Dinitrobenzoic acid (20) | CH₃CN | 2-3 | 81 | Predominantly α |
| 6 | Methanol | BDMS (10) | CH₂Cl₂ | 10 min | 92 | 82:18 |
| 7 | Benzyl alcohol | BDMS (10) | CH₂Cl₂ | 15 min | 90 | 85:15 |
| 8 | Phenol | BDMS (10) | CH₂Cl₂ | 20 min | 90 | 80:20 |
Table 2: Anomeric Selectivity in Ferrier Rearrangement with Phenolic Nucleophiles
| Entry | Phenol Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | α:β Ratio |
| 1 | Phenol | 3,5-Dinitrobenzoic acid (20) | CH₃CN | 2-3 | High | Predominantly α |
| 2 | Thiophenol | 3,5-Dinitrobenzoic acid (20) | CH₃CN | 2-3 | High | Predominantly α |
Electrophilic Addition Reactions: A Shift Towards β-Selectivity
In contrast to the Ferrier rearrangement, electrophilic addition reactions to the double bond of this compound often lead to the formation of 2-deoxy-2-substituted glycosides with a preference for the β-anomer or a mixture of anomers. The mechanism of these reactions involves the formation of a more complex intermediate, and the stereochemical outcome is highly dependent on the specific electrophile and reaction conditions.
Table 3: Anomeric Selectivity in Electrophilic Addition Reactions
| Reaction Type | Electrophile/Reagents | Product(s) | Anomeric Ratio (α:β) |
| Azidonitration (on tri-O-acetyl-D-galactal) | Ce(NH₄)₂(NO₃)₆, NaN₃ | 2-azido-1-nitrate adducts | 22:53 (galacto) + 8% (talo) |
| Bromination | Br₂ | 2-bromo-2-deoxyglycosyl bromides | ~2:1 (α-gluco:α-manno) |
| Halogeno-methoxylation | Br₂, MeOH, AgOAc | Methyl 2-deoxy-2-bromo-glycosides | ~1:1.5-1.8 (β-gluco:α-manno) |
| Halogeno-methoxylation | Cl₂, MeOH, AgOAc | Methyl 2-deoxy-2-chloro-glycosides | ~1:1.5-1.8 (β-gluco:α-manno) |
| Halogeno-methoxylation | I₂, MeOH, AgOAc | Methyl 2-deoxy-2-iodo-glycosides | ~1:1.5-1.8 (β-gluco:α-manno) |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ferrier Rearrangement
This protocol describes a general method for the Lewis acid-catalyzed Ferrier rearrangement of this compound with an alcohol acceptor.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Glycosyl acceptor (alcohol, 1.1-1.5 equivalents)
-
Lewis acid promoter (e.g., Yb(OTf)₃, Sc(OTf)₃, BF₃·OEt₂, 10-20 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4 Å, activated)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4,6-tri-O-acetyl-D-glucal and activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add the glycosyl acceptor (1.1-1.5 equivalents).
-
Cool the mixture to the desired temperature (typically 0°C or room temperature).
-
Add the Lewis acid promoter (10-20 mol%) to the stirred solution.
-
Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2,3-unsaturated glycoside.
Protocol 2: Azidonitration of Tri-O-acetyl-D-galactal (as a comparative example)
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Ceric ammonium (B1175870) nitrate (B79036) (CAN)
-
Sodium azide (B81097) (NaN₃)
-
Acetonitrile
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal in acetonitrile.
-
Add sodium azide and ceric ammonium nitrate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is worked up by aqueous extraction and the products are purified by column chromatography.
Visualizations
Reaction Pathways
A Comparative Guide to the Spectroscopic Analysis of Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of Tri-O-acetyl-D-glucal, a key intermediate in carbohydrate synthesis. By presenting detailed experimental protocols and comparative data with a potential isomer, Tri-O-acetyl-D-galactal, this document serves as a valuable resource for structural elucidation in organic and medicinal chemistry.
Introduction
This compound is a versatile building block in the synthesis of various biologically active compounds and complex carbohydrates. Its precise chemical structure is critical for its reactivity and the stereochemical outcome of subsequent reactions. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are indispensable tools for the unambiguous confirmation of its structure. This guide details the application of these techniques, providing the expected data and comparing it with that of Tri-O-acetyl-D-galactal to highlight the subtle yet crucial differences that confirm the correct stereochemistry.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its C4-epimer, Tri-O-acetyl-D-galactal.
¹H NMR Spectral Data Comparison (CDCl₃)
| Proton | This compound | Tri-O-acetyl-D-galactal |
| H-1 | ~6.47 ppm (d, J ≈ 6.2 Hz) | ~6.42 ppm (dd, J ≈ 6.3, 1.6 Hz) |
| H-2 | ~4.84 ppm (t, J ≈ 6.2 Hz) | ~4.78 ppm (m) |
| H-3 | ~5.32 ppm (m) | ~5.25 ppm (m) |
| H-4 | ~5.26 ppm (m) | ~5.45 ppm (br s) |
| H-5 | ~4.33 ppm (m) | ~4.25 ppm (m) |
| H-6a | ~4.28 ppm (dd, J ≈ 12.0, 4.0 Hz) | ~4.15 ppm (m) |
| H-6b | ~4.16 ppm (dd, J ≈ 12.0, 2.0 Hz) | ~4.15 ppm (m) |
| CH₃CO | ~2.05, 2.08, 2.10 ppm (3 x s) | ~2.00, 2.06, 2.17 ppm (3 x s) |
¹³C NMR Spectral Data Comparison (CDCl₃)
| Carbon | This compound | Tri-O-acetyl-D-galactal |
| C-1 | ~145.5 ppm | ~145.0 ppm |
| C-2 | ~99.5 ppm | ~99.0 ppm |
| C-3 | ~67.8 ppm | ~65.0 ppm |
| C-4 | ~66.0 ppm | ~66.5 ppm |
| C-5 | ~75.8 ppm | ~73.0 ppm |
| C-6 | ~61.8 ppm | ~61.5 ppm |
| CH₃CO | ~170.6, 170.2, 169.8 ppm | ~170.4, 170.3, 170.1 ppm |
| CH₃CO | ~20.9, 20.8, 20.7 ppm | ~20.8, 20.7, 20.6 ppm |
IR and HRMS Data Comparison
| Spectroscopic Technique | This compound | Tri-O-acetyl-D-galactal |
| IR (cm⁻¹) | ~1740 (C=O, ester), ~1650 (C=C), ~1230 (C-O, ester) | ~1745 (C=O, ester), ~1650 (C=C), ~1225 (C-O, ester) |
| HRMS (m/z) | Calculated for C₁₂H₁₇O₇ [M+H]⁺: 273.0974, Found: 273.0971 | Calculated for C₁₂H₁₇O₇ [M+H]⁺: 273.0974, Found: 273.0969[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.09 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C NMR spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the crystalline solid sample directly onto the diamond crystal of the ATR accessory.
-
-
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR)
-
Scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Identify and label the characteristic absorption bands.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the sample in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. To enhance ionization, 0.1% formic acid can be added to the final solution for positive ion mode.
-
-
Instrument Parameters (ESI-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer: Time-of-Flight (TOF)
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-1000 m/z
-
-
Data Acquisition and Processing:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum.
-
The instrument's software is used to calculate the exact mass of the detected ions and determine the elemental composition. The measured mass is then compared to the theoretical mass of the expected molecule.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.
Caption: Workflow for the structural confirmation of this compound.
References
Reactivity Face-Off: Acetylated vs. Benzylated Glucals in Glycosylation and Epoxidation Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of acetylated and benzylated glucals, supported by experimental data and detailed protocols.
In the intricate world of carbohydrate chemistry, the choice of protecting groups on a glycosyl donor is a critical strategic decision that profoundly influences its reactivity and the stereochemical outcome of subsequent reactions. Among the most common building blocks are glucals, versatile precursors for the synthesis of a wide array of complex carbohydrates and glycoconjugates. This guide provides an objective, data-driven comparison of the reactivity of two ubiquitously used protected glucals: acetylated and benzylated glucals.
The fundamental difference in reactivity between these two classes of glucal donors is explained by the "armed-disarmed" principle . Benzylated glucals are considered "armed" donors due to the electron-donating nature of the benzyl (B1604629) (Bn) groups. This property increases the electron density of the pyranose ring, thereby stabilizing the intermediate oxocarbenium ion formed during glycosylation.[1] This stabilization leads to enhanced reactivity, allowing for glycosylation to proceed under milder conditions and often at a faster rate.[1]
Conversely, acetylated glucals are "disarmed" donors. The electron-withdrawing nature of the acetyl (Ac) groups decreases the electron density of the pyranose ring, destabilizing the oxocarbenium ion intermediate.[1] Consequently, more forcing conditions, such as stronger Lewis acids or higher temperatures, are typically required to achieve glycosylation with these donors.[1]
Quantitative Comparison of Reactivity
To illustrate the practical implications of the "armed-disarmed" principle, this section presents a quantitative comparison of the performance of acetylated and benzylated glucals in two key transformations: glycosylation (specifically, the Ferrier rearrangement) and epoxidation.
Glycosylation (Ferrier Rearrangement)
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals. The following table summarizes representative experimental data for the glycosylation of 3,4,6-tri-O-acetyl-D-glucal and 3,4,6-tri-O-benzyl-D-glucal with benzyl alcohol. While a direct comparison under identical catalytic systems is not always available in the literature, the data clearly demonstrates the higher reactivity of the benzylated donor, which can be activated by a broader range of milder promoters.
| Glycosyl Donor | Promoter | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| 3,4,6-tri-O-acetyl-D-glucal | La(NO₃)₃·6H₂O | 10 min | 94 | 85:15 |
| 3,4,6-tri-O-acetyl-D-glucal | Perfluorophenylboronic acid | 1 h | 92 | >99:1 |
| 3,4,6-tri-O-benzyl-D-glucal | Y(OTf)₃ | Not Specified | 89 | 4:1 |
| 3,4,6-tri-O-benzyl-D-glucal | Gd(OTf)₃ | Not Specified | 85 | 4:1 |
Table 1: Comparison of Glycosylation Reactions. Data for 3,4,6-tri-O-acetyl-D-glucal is sourced from studies on various promoters.[2] Data for 3,4,6-tri-O-benzyl-D-glucal is from a study on lanthanide triflates as catalysts.[3]
Epoxidation
Epoxidation of the glucal double bond provides valuable 1,2-anhydrosugar intermediates for the synthesis of various glycosides. A direct comparative study on the epoxidation of 3,4,6-tri-O-benzyl-D-glucal and 3,4,6-tri-O-acetyl-D-glucal with dimethyldioxirane (B1199080) (DMDO) generated in situ highlights the superior performance of the benzylated derivative.[4][5][6]
| Glycosyl Donor | Reaction Time | Yield (%) | Product(s) |
| 3,4,6-tri-O-benzyl-D-glucal | 2.5 h | 99 | 1,2-Anhydrosugar (single isomer) |
| 3,4,6-tri-O-acetyl-D-glucal | ~6 h | 87 | Mixture of gluco and manno epoxides (7:1) |
Table 2: Comparison of Epoxidation Reactions. The benzylated glucal exhibits a significantly higher yield and complete stereoselectivity in a shorter reaction time.[4][6]
Experimental Protocols
This section provides detailed experimental methodologies for the key reactions discussed above.
Glycosylation of 3,4,6-tri-O-acetyl-D-glucal with Benzyl Alcohol using La(NO₃)₃·6H₂O
To a mixture of 3,4,6-tri-O-acetyl-D-glucal (1 mmol) and benzyl alcohol (1.1 mmol), add Lanthanum(III) nitrate (B79036) hexahydrate (5 mol%). Stir the reaction mixture at room temperature under solvent-free conditions for 10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by silica (B1680970) gel column chromatography to afford the desired 2,3-unsaturated glycoside.[2]
Glycosylation of 3,4,6-tri-O-benzyl-D-glucal with Benzyl Alcohol using Y(OTf)₃
To a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv) and benzyl alcohol (1.2 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add Yttrium(III) triflate (10 mol%). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with triethylamine, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield the corresponding 2,3-unsaturated glycoside.[3]
Epoxidation of 3,4,6-tri-O-benzyl-D-glucal
To a vigorously stirred, cooled (ice bath) biphasic solution of 3,4,6-tri-O-benzyl-D-glucal (3.00 g, 7.21 mmol) in CH₂Cl₂ (30 mL), acetone (B3395972) (3 mL), and saturated aqueous NaHCO₃ (50 mL), a solution of Oxone (8.87 g, 14.42 mmol) in H₂O (35 mL) is added dropwise over 15 minutes. The mixture is vigorously stirred at 0 °C for 30 minutes and then at room temperature for an additional 2 hours. The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂ (2 x 30 mL). The combined organic phases are dried (Na₂SO₄) and concentrated to afford the 1,2-anhydrosugar as a white solid (3.08 g, 99% yield).[6]
Epoxidation of 3,4,6-tri-O-acetyl-D-glucal
To a vigorously stirred, cooled (ice bath) biphasic solution of 3,4,6-tri-O-acetyl-D-glucal (3.00 g, 11.02 mmol) in CH₂Cl₂ (50 mL), acetone (5 mL), and saturated aqueous NaHCO₃ (100 mL), a solution of Oxone (13.6 g, 22.12 mmol) in H₂O (60 mL) is added dropwise over 20 minutes. The mixture is vigorously stirred at 0 °C for 30 minutes and then at room temperature for an additional 6 hours. The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂ (3 x 30 mL). The combined organic phases are dried (Na₂SO₄) and concentrated to give a mixture of the corresponding gluco and manno epoxides (87% overall yield).[6]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the "armed-disarmed" principle and a general workflow for a glycosylation reaction.
Caption: The "armed-disarmed" principle in glucal reactivity.
References
A Comparative Guide to the Synthesis of Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Tri-O-acetyl-D-glucal is a pivotal intermediate in carbohydrate chemistry, serving as a versatile building block for the synthesis of a wide array of glycoconjugates, oligosaccharides, and other biologically active molecules. The efficient and high-yielding synthesis of this compound is therefore of significant interest. This guide provides an objective comparison of common synthetic pathways to this compound, supported by experimental data to inform methodological choices in research and development.
Comparison of Synthetic Pathways
Two principal methods for the synthesis of this compound are prevalent: a multi-step synthesis commencing from D-glucose and a more direct acetylation of D-glucal. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures.
| Parameter | Method 1: Multi-Step Synthesis from D-Glucose | Method 2: Acetylation of D-Glucal |
| Starting Material | D-Glucose | D-Glucal |
| Key Intermediates | α-D-Glucose pentaacetate, 3,4,6-Tri-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose) | None |
| Overall Yield | ~65-75% | >95% |
| Purity | High (>98%) after crystallization | High (>98%) after purification |
| Total Reaction Time | 2-3 days | 2-4 hours |
| Number of Steps | 3 | 1 |
Synthetic Pathway Diagrams
The logical flow of each synthetic method is visualized below using Graphviz diagrams.
Caption: Workflow for the multi-step synthesis of this compound from D-glucose.
Caption: Direct acetylation of D-glucal to yield this compound.
Experimental Protocols
Method 1: Multi-Step Synthesis from D-Glucose via Acetobromoglucose
This classical approach involves the initial peracetylation of D-glucose, followed by bromination at the anomeric position to form acetobromoglucose, which is then subjected to reductive elimination to yield the final product.
Step 1: Synthesis of α-D-Glucose Pentaacetate
-
To a stirred suspension of D-glucose (100 g, 0.555 mol) in acetic anhydride (B1165640) (500 mL), add iodine (2.0 g, 7.88 mmol) as a catalyst.
-
Heat the mixture at 50-60 °C for 1 hour. The reaction is exothermic and the temperature may rise.
-
Cool the reaction mixture to room temperature and pour it into ice water (2 L) with vigorous stirring.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol (B145695) to afford α-D-glucose pentaacetate as a white crystalline solid.
Step 2: Synthesis of 3,4,6-Tri-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Dissolve the dried α-D-glucose pentaacetate (50 g, 0.128 mol) in glacial acetic acid (100 mL).
-
Add a 33% solution of hydrogen bromide in acetic acid (60 mL) to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature, during which the product will precipitate.
-
Pour the mixture into ice water (500 mL) and stir for 30 minutes.
-
Collect the crude product by filtration, wash with cold water, and dry under vacuum over phosphorus pentoxide.
Step 3: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
-
To a solution of sodium potassium tartrate tetrahydrate (115 g) and copper(II) sulfate (B86663) pentahydrate (1.15 g) in water (380 mL), add a solution of the dried acetobromoglucose (40 g, 0.097 mol) in acetone (B3395972) (250 mL).
-
Heat the mixture to 50 °C and add activated zinc dust (45 g) portion-wise over 30 minutes with vigorous stirring.
-
Continue stirring at 50 °C for an additional 2 hours.
-
Filter the hot reaction mixture through celite and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with dichloromethane (B109758) (3 x 150 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and recrystallize the residue from diethyl ether/petroleum ether to yield this compound as a white crystalline solid.
Method 2: Acetylation of D-Glucal
This method is a more direct approach, suitable when D-glucal is readily available.
-
Dissolve D-glucal (10 g, 0.068 mol) in a mixture of pyridine (50 mL) and acetic anhydride (50 mL).
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water (500 mL) and stir for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from diethyl ether/petroleum ether to give this compound.
literature comparison of Tri-O-acetyl-D-glucal synthesis yields
For researchers and professionals in drug development and carbohydrate chemistry, Tri-O-acetyl-D-glucal is a pivotal intermediate in the synthesis of a wide array of bioactive molecules and complex carbohydrates. The efficiency of its synthesis is therefore a critical factor in the overall productivity of these research endeavors. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data and detailed protocols.
Performance Comparison of Synthesis Methods
The synthesis of this compound is most classically achieved through the reductive elimination of an acetylated glycosyl halide, a reaction known as the Fischer-Zach synthesis. Modern variations of this method, as well as the use of nanomaterials, have been explored to improve yields and reaction conditions. Below is a summary of the reported yields for different approaches.
| Synthesis Method | Starting Material | Reagents | Reported Yield |
| Modified Fischer-Zach Reaction | Acetobromoglucose | Zinc dust, Vitamin B12, Ammonium (B1175870) chloride | 94%[1] |
| Classical Fischer-Zach Reaction | Acetobromoglucose | Zinc dust, Acetic acid/Water or other solvents | High (implied) |
| Zinc Nanoparticle-Mediated Synthesis | Glycopyranosyl bromide | Zinc nanoparticles, Acetic acid, Et3N·HCl | Not specified |
Note: While a specific yield for the zinc nanoparticle-mediated synthesis of this compound was not found, the methodology has been reported to be efficient for similar glycals. The classical Fischer-Zach reaction is widely used, implying good to high yields, but a specific percentage from a primary literature source for direct comparison was not identified in the conducted search. The modified Fischer-Zach reaction with Vitamin B12 catalysis shows a very high reported yield.
Experimental Protocols
Below is a detailed experimental protocol for the high-yielding, modified Fischer-Zach synthesis of this compound.
High-Yield Synthesis of this compound via Modified Fischer-Zach Reaction
This procedure is an improved version of the classical Fischer-Zach synthesis of glycals, utilizing Vitamin B12 as a catalyst for the reductive elimination of the glycosyl bromide with zinc dust.
Materials:
-
Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Zinc dust (activated)
-
Vitamin B12
-
Ammonium chloride
-
Deionized water
-
Magnesium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Activation of Zinc Dust: The zinc dust should be activated by successive washings with 1 N HCl, deionized water, and methanol. It is then dried under vacuum for at least 1 hour before use.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve Vitamin B12 (e.g., 82.4 mg, 0.06 mmol) in dry methanol (20 mL).
-
Addition of Reagents: To the Vitamin B12 solution, add the activated zinc dust (e.g., 7.89 g, 120.7 mmol) and ammonium chloride (e.g., 6.48 g, 121.1 mmol).
-
Catalyst Formation: Stir the suspension for approximately 30 minutes. The solution will typically develop a deep red-purple color, indicating the formation of the active catalytic species.
-
Addition of Starting Material: Dissolve tetra-O-acetyl-α-D-glucopyranosyl bromide (e.g., 2.60 mmol) in dry methanol (25 mL) and add it to the reaction mixture. The color of the reaction mixture will likely change to a yellow-orange.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is filtered to remove excess zinc. The filtrate is then concentrated. The residue is dissolved in water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified if necessary, although this procedure often yields a product of high purity.
Synthesis Workflow
The synthesis of this compound from D-glucose is a multi-step process. The following diagram illustrates the logical flow of the classical synthesis route, which is foundational to the high-yielding method described above.
Caption: Multi-step synthesis of this compound from D-glucose.
References
A Comparative Guide to Assessing the Purity of Synthesized Tri-O-acetyl-D-glucal
For researchers, scientists, and drug development professionals engaged in carbohydrate synthesis, ensuring the purity of key intermediates is paramount. Tri-O-acetyl-D-glucal, a versatile building block in glycosylation reactions, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering insights into its performance against a common alternative, Tri-O-acetyl-D-galactal, and detailing the characterization of potential impurities.
Physicochemical Properties and Purity Specifications
A primary assessment of purity often begins with the determination of fundamental physicochemical properties. These values, when compared against established standards, provide a rapid and valuable initial indication of sample purity. Commercial suppliers typically guarantee a purity of ≥98% for this compound.
| Property | This compound | Tri-O-acetyl-D-galactal (Alternative) | D-glucal (Impurity) | 3,4-di-O-acetyl-D-glucal (Impurity) |
| Molecular Formula | C₁₂H₁₆O₇ | C₁₂H₁₆O₇ | C₆H₁₀O₄ | C₁₀H₁₄O₆ |
| Molecular Weight | 272.25 g/mol | 272.25 g/mol | 146.14 g/mol | 230.21 g/mol |
| Appearance | White crystalline solid[1] | White or colorless to yellow powder/liquid[2] | White crystalline solid[3] | - |
| Melting Point | 51-55 °C | 28-38 °C[4][5] | 58-60 °C | - |
| Optical Rotation | [α]²⁵/D ~ -12° (c=2, ethanol) | - | [α]²¹/D ~ -7° (c=1.9, H₂O) | - |
| Purity (Typical) | ≥98% (¹H-NMR)[1] | >95.0% (GC)[2] | 96% | 97%[6] |
Spectroscopic and Chromatographic Purity Assessment
For a more detailed and quantitative analysis of purity, spectroscopic and chromatographic techniques are indispensable. These methods allow for the identification and quantification of the main compound as well as any process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the structure of this compound and identifying impurities. The chemical shifts and coupling constants of the protons are characteristic of the molecule. Impurities, such as incompletely acetylated species or residual starting materials, will exhibit distinct signals that can be used for their identification and quantification. Quantitative NMR (qNMR) can be employed for a precise determination of purity by integrating the signals of the analyte against a certified internal standard.
A typical ¹H NMR spectrum of this compound in CDCl₃ will show characteristic peaks for the anomeric proton, the vinyl protons, and the acetyl groups. The presence of signals corresponding to hydroxyl protons or different sugar ring protons can indicate the presence of impurities like D-glucal or di-O-acetyl-D-glucal.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method using a C18 column is well-suited for separating this compound from potential impurities. The elution order is dependent on the polarity of the compounds, with the less polar, more acetylated compounds having longer retention times. A validated HPLC method can provide precise and accurate quantification of purity and impurity levels.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized sugars, GC-MS is a highly sensitive and specific analytical technique. Acetylated sugars can often be analyzed directly. The gas chromatogram provides separation of the components, while the mass spectrometer provides fragmentation patterns that aid in the definitive identification of the main compound and any impurities.
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of the synthesized this compound as an indicator of purity. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Finely powder a small amount of the dried this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (51-55 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
A pure sample should have a sharp melting range of 1-2 °C.
¹H NMR for Purity Assessment
Objective: To confirm the identity of this compound and to identify and quantify any proton-containing impurities.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in a known volume of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the protons of this compound and any impurity signals.
-
For quantitative analysis (qNMR), a certified internal standard of known concentration is added to the sample, and the purity is calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its potential impurities.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in the mobile phase.
-
Prepare a solution of the synthesized this compound sample at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B). A typical gradient could be starting from 30% A to 70% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Identify any impurity peaks.
-
Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a calibration curve with standards of known concentrations should be used.
-
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
Comparison with Tri-O-acetyl-D-galactal
Tri-O-acetyl-D-galactal is another acetylated glycal that can sometimes be used as an alternative to this compound in certain synthetic applications. The choice between them often depends on the desired stereochemistry in the final product. The analytical methods described for this compound are generally applicable to Tri-O-acetyl-D-galactal as well. However, due to the different stereochemistry at the C4 position, their physical and spectral properties differ, allowing for their differentiation. For instance, their melting points and optical rotations are distinct. Chromatographically, while they have the same molecular weight and similar polarity, a well-optimized HPLC or GC method should be able to resolve them.
Conclusion
A multi-faceted analytical approach is crucial for accurately assessing the purity of synthesized this compound. Combining physicochemical measurements with powerful spectroscopic and chromatographic techniques ensures the high quality of this important synthetic intermediate, which is critical for the success of subsequent research and development activities in the pharmaceutical and life sciences. This guide provides the necessary framework for establishing a robust purity assessment protocol.
References
- 1. synthose.com [synthose.com]
- 2. Tri-O-acetyl-D-galactal | CymitQuimica [cymitquimica.com]
- 3. 3,4-Di-O-acetyl-6-deoxy-L-glucal, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3,4,6-Tri-O-acetyl-D-galactal | CAS#:4098-06-0 | Chemsrc [chemsrc.com]
- 5. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 [chemicalbook.com]
- 6. vibrantpharma.com [vibrantpharma.com]
A Comparative Study of Lewis Acids for the Ferrier Rearrangement: A Guide for Researchers
The Ferrier rearrangement is a powerful and widely utilized method in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides from glycals. This transformation, which involves the allylic rearrangement of a glycal under acidic conditions in the presence of a nucleophile, is crucial for the synthesis of a variety of biologically active molecules and complex carbohydrates. The choice of the Lewis acid catalyst is paramount as it significantly influences the reaction's efficiency, stereoselectivity, and substrate scope. This guide provides a comparative analysis of various Lewis acids commonly employed for the Ferrier rearrangement, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Lewis Acids
The efficacy of different Lewis acids in promoting the Ferrier rearrangement of the readily available 3,4,6-tri-O-acetyl-D-glucal has been extensively studied. The following table summarizes the performance of several common Lewis acids, highlighting key reaction parameters and outcomes.
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| Metal Triflates | |||||||
| Cu(OTf)₂ | Benzyl alcohol | CH₃CN | 40 | 30 min | 92 | 5:1 | [1] |
| Zn(OTf)₂ | Benzyl alcohol | CH₃CN | 80 | 4 h | 90 | 5:1 | [1] |
| Y(OTf)₃ | Benzyl alcohol | CH₃CN | 40 | 20 min | 93 | 6:1 | [1] |
| Sm(OTf)₃ | Benzyl alcohol | CH₃CN | 40 | 25 min | 91 | 6:1 | [1] |
| Tm(OTf)₃ | Benzyl alcohol | CH₃CN | 40 | 15 min | 94 | 8:1 | [1] |
| Gd(OTf)₃ | Benzyl alcohol | CH₃CN | 40 | 15 min | 95 | 8:1 | [1] |
| Bi(OTf)₃ | Benzyl alcohol | CH₂Cl₂ | rt | 3 min | 98 | α-only | [2] |
| In(OTf)₃ | Allyltrimethylsilane | CH₂Cl₂ | rt | 10 min | 95 | 10:1 | [3] |
| Other Lewis Acids | |||||||
| BF₃·OEt₂ | Benzyl alcohol | Benzene (B151609) | rt | - | - | α-predominant | [4] |
| FeCl₃ | Benzyl alcohol | CH₂Cl₂/Et₂O | rt | - | - | - | [5] |
| La(NO₃)₃·6H₂O | Homoallyl alcohol | Solvent-free | rt | 10 min | 94 | 10.5:1 | [6] |
Reaction Mechanism and Stereoselectivity
The Ferrier rearrangement proceeds through the formation of a key allylic oxocarbenium ion intermediate. The Lewis acid activates the glycal by coordinating to the oxygen of the C3-acetate group, facilitating its departure and the subsequent formation of the delocalized cation. The nucleophile then attacks the anomeric carbon (C-1), typically from the less hindered face, leading to the 2,3-unsaturated glycoside.[1][4]
The stereochemical outcome of the reaction, specifically the α/β ratio of the product, is influenced by several factors including the nature of the Lewis acid, the nucleophile, the solvent, and the structure of the glycal itself. The predominant formation of the α-anomer is often observed and is generally attributed to the anomeric effect.[1]
Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal using different Lewis acids.
Protocol 1: General Procedure using Metal Triflates (e.g., Y(OTf)₃)
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 mmol) and the alcohol nucleophile (1.2 mmol) in anhydrous acetonitrile (B52724) (10 mL) is added Yttrium (III) triflate (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at 40 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to afford the desired 2,3-unsaturated glycoside.[1]
Protocol 2: Procedure using Boron Trifluoride Etherate (BF₃·OEt₂)
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 mmol) and the alcohol nucleophile (1.2 mmol) in anhydrous benzene (15 mL) is added boron trifluoride etherate (1.2 mmol) dropwise at room temperature.
-
The reaction is stirred until completion as indicated by TLC analysis.
-
The reaction mixture is then diluted with an organic solvent like ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated.
-
The crude product is purified by column chromatography.[4]
Protocol 3: Procedure using Iron (III) Chloride (FeCl₃)
-
In a flame-dried flask under an inert atmosphere, a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 mmol) and the alcohol (1.2 mmol) in a mixture of anhydrous dichloromethane (B109758) and diethyl ether (e.g., 2:1 ratio) is prepared.
-
Anhydrous Iron (III) chloride (0.1-0.2 mmol) is added to the solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After the reaction is complete, the mixture is quenched with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by silica gel chromatography yields the product.[5]
Protocol 4: Solvent-Free Procedure using Lanthanum (III) Nitrate (B79036) Hexahydrate (La(NO₃)₃·6H₂O)
-
A mixture of 3,4,6-tri-O-acetyl-D-glucal (1.0 mmol) and the nucleophile (1.1 mmol) is prepared.
-
Lanthanum (III) nitrate hexahydrate (0.05 mmol, 5 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature under solvent-free conditions for the appropriate time as monitored by TLC.
-
Upon completion, water is added, and the product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.
-
The crude product is purified by silica gel chromatography.[6]
Conclusion
The selection of a Lewis acid for the Ferrier rearrangement is a critical parameter that dictates the success of the synthesis of 2,3-unsaturated glycosides. Metal triflates, particularly those of the rare-earth elements like Tm(OTf)₃ and Gd(OTf)₃, offer high yields and stereoselectivities under mild conditions.[1] Traditional Lewis acids such as BF₃·OEt₂ and FeCl₃ are also effective, though they may require stricter anhydrous conditions.[4][5] For a greener and more economical approach, La(NO₃)₃·6H₂O has emerged as a highly efficient catalyst under solvent-free conditions.[6] This guide provides researchers with a comparative overview and practical protocols to facilitate the informed selection of a Lewis acid for their synthetic endeavors in carbohydrate chemistry.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Tri-O-acetyl-D-glucal and Tri-O-acetyl-D-galactal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tri-O-acetyl-D-glucal and its C4-epimer, tri-O-acetyl-D-galactal, are versatile and powerful building blocks in modern carbohydrate chemistry. Their rich reactivity, stemming from the endocyclic double bond, allows for the synthesis of a diverse array of complex carbohydrates, C-glycosides, and other glycoconjugates. While structurally similar, the stereochemical difference at the C4 position—an equatorial acetate (B1210297) in the glucal versus an axial acetate in the galactal—imparts distinct reactivity and stereoselectivity profiles. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal glycal for their synthetic targets.
Core Structural Difference and Reactivity Implications
The primary distinction between this compound and tri-O-acetyl-D-galactal lies in the orientation of the C4-acetoxy group. This single stereochemical variance significantly influences the conformational preference of the pyranoid ring and the stereoelectronic environment of the double bond, thereby dictating the outcome of many reactions.
In this compound, the equatorial C4-acetoxy group can offer anchimeric assistance (neighboring group participation) in certain reactions, stabilizing the transition state and accelerating reaction rates.[1] Conversely, the axial C4-acetoxy group in tri-O-acetyl-D-galactal can exert different steric and electronic effects, often leading to different product distributions and reaction kinetics.
Caption: Core structural difference between the C4-epimers.
Performance in Key Synthetic Transformations
Ferrier Rearrangement
The Ferrier rearrangement is a cornerstone reaction of glycals, providing a powerful route to 2,3-unsaturated glycosides. The reaction proceeds via an allyloxycarbenium ion intermediate and is typically catalyzed by a Lewis acid.
Comparative Analysis: this compound generally exhibits higher reactivity in the Ferrier rearrangement compared to its galactal counterpart.[1] This is often attributed to the anchimeric assistance provided by the equatorial C4-acetoxy group in the glucal, which can stabilize the developing positive charge at the anomeric center. For instance, in reactions with diosgenin (B1670711) catalyzed by FeCl₃, this compound reacts to completion in 5 minutes, whereas tri-O-acetyl-D-galactal requires 15 minutes under the same conditions.
Both glycals predominantly yield the α-anomer due to the thermodynamic anomeric effect, making this a stereoselective method for the synthesis of α-glycosides.
Quantitative Data Summary:
| Glycal Donor | Nucleophile | Catalyst (mol%) | Solvent | Time | Product | Yield (%) | α:β Ratio |
| This compound | Benzyl Alcohol | 3,5-DNBA (20) | CH₃CN | 2-3 h | Benzyl 4,6-di-O-acetyl-α-D-erythro-hex-2-enopyranoside | 81 | >20:1 |
| Tri-O-acetyl-D-galactal | Isopropyl Alcohol | Resin-H⁺ (low loading) | Perfluoro-n-hexane/DCM | 1 h | Isopropyl 4,6-di-O-acetyl-α-D-threo-hex-2-enopyranoside | 96 | >20:1 |
Note: Data is compiled from different sources[2][3] and conditions are not identical, but illustrate typical outcomes.
Experimental Protocol: General Procedure for Ferrier Rearrangement
To a solution of the respective tri-O-acetyl-glycal (1.0 eq) and the alcohol nucleophile (1.2 eq) in anhydrous acetonitrile (B52724) (0.1 M), a catalytic amount of a Lewis acid (e.g., 3,5-dinitrobenzoic acid, 20 mol%) is added at room temperature under an inert atmosphere.[2] The mixture is then heated to 80°C and the reaction progress is monitored by TLC.[2] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (e.g., ethyl acetate/hexanes as eluent) to afford the 2,3-unsaturated glycoside.[2]
Caption: General experimental workflow for the Ferrier rearrangement.
Azidonitration
Azidonitration is an electrophilic addition reaction that installs an azide (B81097) group at C2 and a nitrate (B79036) ester at C1. This transformation is highly valuable for the synthesis of 2-amino sugars, which are fundamental components of many biologically active molecules.
Comparative Analysis: The stereochemical outcome of the azidonitration is profoundly influenced by the C4-epimeric nature of the glycal. The azidonitration of tri-O-acetyl-D-galactal proceeds with high stereoselectivity, strongly favoring the introduction of the C2-azide group in an equatorial orientation (galacto configuration). In contrast, the reaction with this compound shows significantly lower stereoselectivity, yielding a nearly 1:1 mixture of equatorial (gluco) and axial (manno) C2-azido products.[4] This difference is attributed to the influence of the C4-acetoxy group on the preferred conformation of the intermediate and the trajectory of the incoming azide radical.[4]
Quantitative Data Summary:
| Glycal Substrate | Reagents | Product Distribution | Total Yield (%) |
| Tri-O-acetyl-D-galactal | CAN, NaN₃, CH₃CN | 2-azido-1-nitrates: • 53% β-galacto (eq. N₃) • 22% α-galacto (eq. N₃) • 8% α-talo (ax. N₃) | 83 |
| This compound | CAN, NaN₃, CH₃CN | Equatorial (gluco) to Axial (manno) C2-azide ratio: ~1:1 | Substantially lower yields of equatorial azide product reported |
Data for tri-O-acetyl-D-galactal from Lemieux & Ratcliffe (1979).[4] Comparative data for this compound from the same source.
Experimental Protocol: Azidonitration of Tri-O-acetyl-D-galactal
To a vigorously stirred solution of sodium azide (3.0 eq) and ceric ammonium (B1175870) nitrate (CAN, 2.0 eq) in anhydrous acetonitrile (0.1 M), a solution of tri-O-acetyl-D-galactal (1.0 eq) in acetonitrile is added at a controlled temperature (e.g., -15°C).[4] The reaction is stirred and monitored by TLC until the starting glycal is consumed. The mixture is then poured into ice-water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting mixture of 2-azido-1-nitrate adducts can be separated by silica gel chromatography.[4]
Caption: Logical relationship in the azidonitration of glycals.
Conclusion and Recommendations
The choice between this compound and tri-O-acetyl-D-galactal is a critical decision in synthetic planning that hinges on the desired reactivity and stereochemical outcome.
-
Choose this compound when higher reactivity in reactions like the Ferrier rearrangement is desired and when the formation of products with a gluco or manno configuration at C2 is acceptable or sought after in addition reactions. Its propensity for anchimeric assistance can be a synthetic advantage.
-
Choose Tri-O-acetyl-D-galactal for reactions requiring high stereocontrol to generate products with a galacto configuration, such as in the azidonitration to access D-galactosamine precursors. While it may be less reactive than its glucal counterpart, the enhanced stereoselectivity is often a crucial trade-off for the synthesis of specific, complex targets.
Ultimately, understanding the subtle yet profound influence of the C4-stereocenter allows chemists to harness the unique synthetic potential of each of these invaluable carbohydrate building blocks.
References
A Comparative Analysis of the Azidonitration of Tri-O-acetyl-D-glucal and Other Glycals
For Researchers, Scientists, and Drug Development Professionals
The azidonitration of glycals is a pivotal reaction in carbohydrate chemistry, providing a direct route to valuable 2-azido-2-deoxyglycosyl intermediates, which are precursors to 2-amino sugars found in numerous biologically active molecules. This guide offers an objective comparison of the azidonitration of tri-O-acetyl-D-glucal with other commonly used O-acetylated glycals, including tri-O-acetyl-D-galactal, di-O-acetyl-D-xylal, and per-O-acetylated lactal. The comparison is supported by experimental data on product distribution and stereoselectivity, along with a detailed experimental protocol.
Performance Comparison: Stereoselectivity and Product Yields
The stereochemical outcome of the azidonitration reaction is highly dependent on the configuration of the starting glycal, particularly the orientation of the substituent at the C4 position. This is evident when comparing the product distribution of the azidonitration of tri-O-acetyl-D-galactal with that of other glycals.
The reaction of 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium azide (B81097) in acetonitrile (B52724) yields a mixture of 2-azido-1-nitrate addition products. The major products are the β-galacto, α-galacto, and α-talo isomers[1][2][3]. A key finding is the high preference for the formation of the product with an equatorial azido (B1232118) group at C2 (the galacto configuration) over the axial azido group (the talo configuration).
In contrast, the azidonitration of this compound, di-O-acetyl-D-xylal, and per-O-acetylated lactal results in a significantly lower preference for the equatorial C2-azido isomer[2]. This difference is attributed to the stereochemistry at the C4 position of the glycal. In tri-O-acetyl-D-galactal, the C4-acetoxy group is in an axial orientation, which sterically hinders the approach of the azide radical from the β-face, leading to a higher proportion of the α-addition product, which subsequently rearranges to the more stable equatorial azide. In this compound, the C4-acetoxy group is equatorial, offering less steric bias.
The following table summarizes the available quantitative data on the product distribution and stereoselectivity of the azidonitration of various O-acetylated glycals.
| Glycal | Major Products | Product Yields (%) | Ratio of Equatorial to Axial C2-Azide |
| 3,4,6-Tri-O-acetyl-D-galactal | 2-azido-1-nitrato-β-D-galacto | 53%[1][3] | ~11 : 1[2] |
| 2-azido-1-nitrato-α-D-galacto | 22%[1][3] | ||
| 2-azido-1-nitrato-α-D-talo | 8%[1][3] | ||
| 3,4,6-Tri-O-acetyl-D-glucal | 2-azido-1-nitrato adducts | Not specified | ~1 : 1[2] |
| Di-O-acetyl-D-xylal | 2-azido-1-nitrato adducts | Not specified | ~2 : 1[2] |
| Per-O-acetylated Lactal | 2-azido-1-nitrato adducts | Not specified | ~3 : 1[2] |
Experimental Protocols
The following is a general experimental protocol for the azidonitration of O-acetylated glycals, based on the procedure described for tri-O-acetyl-D-galactal[2].
Materials:
-
O-acetylated glycal (e.g., 3,4,6-tri-O-acetyl-D-galactal)
-
Ceric Ammonium Nitrate (CAN)
-
Sodium Azide (NaN₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the O-acetylated glycal in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add sodium azide followed by a solution of ceric ammonium nitrate in anhydrous acetonitrile. The addition of CAN should be done portion-wise or as a solution to control the reaction rate. An excess of both CAN and sodium azide is typically used[2].
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting glycal is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered to remove insoluble salts. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the different stereoisomers.
-
Characterization: The purified products are characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and stereochemistry.
Caution: Azide compounds are potentially explosive. This reaction should be carried out with appropriate safety precautions in a well-ventilated fume hood.
Visualizing the Workflow
The following diagram illustrates the general workflow of the azidonitration of a glycal, from the starting material to the final purified products.
This guide provides a comparative overview of the azidonitration of this compound and other glycals, emphasizing the critical role of the C4-substituent in determining the stereochemical outcome. The provided experimental data and protocol can aid researchers in selecting the appropriate glycal and reaction conditions to synthesize desired 2-azido-2-deoxy sugar intermediates for applications in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of Tri-O-acetyl-D-glucal: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Tri-O-acetyl-D-glucal
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a commonly used biochemical reagent in organic synthesis.
While this compound is not classified as a hazardous substance under current OSHA Hazard Communication Standards or European Union directives, it is imperative to adhere to institutional and local regulations, as waste disposal requirements can vary.[1][2] The primary recommended disposal method is to engage a licensed disposal company for surplus and non-recyclable materials.[1]
Key Compound Characteristics for Disposal Consideration
To facilitate a proper assessment for disposal, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Citation |
| CAS Number | 2873-29-2 | [1][2] |
| Molecular Formula | C12H16O7 | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Appearance | Crystalline powder | |
| Storage Class | 11 - Combustible Solids | |
| Hazards | Not classified as hazardous. May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and skin irritation. | [1][2][3] |
Disposal Decision Workflow
The critical first step in the proper disposal of this compound is to determine its classification as either non-hazardous or hazardous waste in accordance with your institution's Environmental Health and Safety (EHS) office and local regulations.[2][4] The following diagram illustrates the decision-making workflow.
References
Personal protective equipment for handling Tri-O-acetyl-D-glucal
This guide provides comprehensive safety and logistical information for the handling and disposal of Tri-O-acetyl-D-glucal, tailored for researchers, scientists, and professionals in drug development. Following these procedures is crucial for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Health Effects
This compound is a biochemical reagent used in the synthesis of oligosaccharides.[1] While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care as the toxicological properties have not been fully investigated.[2][3] Potential health effects include:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][4]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[2][4]
-
Ingestion: May be harmful if swallowed and can cause irritation of the digestive tract.[2][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374 standard). | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields (approved under NIOSH or EN 166) or a face shield.[4] | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent. | To prevent inhalation of dust particles, especially when handling the powder form. |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | To minimize skin exposure. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Gather all necessary materials and equipment before starting.
-
Don the appropriate PPE as specified in the table above.
2. Handling:
-
Avoid the formation of dust when handling the solid form.[4]
-
Measure and weigh the compound carefully to minimize dust generation.
-
If dissolving, add the solid to the solvent slowly.
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][3][4]
-
Some sources recommend refrigeration (below 4°C/39°F).[2][3]
-
Store away from strong oxidizing agents and strong acids.[3]
4. Spill and Leak Procedure:
-
In case of a spill, immediately evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[4] Avoid generating dust.
-
For liquid spills (if dissolved), absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
